molecular formula C18H22F2N4O2 B15620297 EST64454

EST64454

Cat. No.: B15620297
M. Wt: 364.4 g/mol
InChI Key: COKUNRYWXTVUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sigma1 receptor antagonist

Properties

Molecular Formula

C18H22F2N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C18H22F2N4O2/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16/h2-5,12H,6-11,13H2,1H3

InChI Key

COKUNRYWXTVUAH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

EST64454: A Deep Dive into its Mechanism of Action in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 is a novel, highly soluble, and selective sigma-1 (σ1) receptor antagonist that has emerged as a promising clinical candidate for the management of neuropathic pain.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Sigma-1 Receptor Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of the sigma-1 (σ1) receptor.[1][3] The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which plays a crucial role in modulating various cellular functions, including ion channel activity, neurotransmitter release, and neuronal survival. In the context of neuropathic pain, the σ1 receptor is implicated in the sensitization of pain pathways.

Quantitative Data Summary

A critical aspect of understanding the pharmacological profile of this compound is its binding affinity and in vivo efficacy. The following tables summarize the key quantitative data available for this compound.

ParameterValueSpeciesAssayReference
Ki (σ1 Receptor) 22 nMHumanRadioligand binding assay[4]
Ki (σ2 Receptor) >10,000 nMGuinea PigRadioligand binding assay[4]

Table 1: In Vitro Binding Affinity of this compound

Neuropathic Pain ModelRoute of AdministrationED50SpeciesReference
Capsaicin-induced NociceptionOral (p.o.)30 mg/kgMouse[3]
Partial Sciatic Nerve LigationOral (p.o.)46.4 mg/kgMouse[3]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Neuropathic Pain

Signaling Pathway of this compound in Neuropathic Pain

Neuropathic pain is often characterized by central sensitization, a phenomenon involving the hyperexcitability of neurons in the central nervous system. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and central sensitization, is modulated by the σ1 receptor. By binding to and inhibiting the σ1 receptor, this compound disrupts this interaction, leading to a downstream attenuation of NMDA receptor activity. This, in turn, reduces neuronal hyperexcitability and mitigates the transmission of pain signals.

EST64454_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_er Endoplasmic Reticulum cluster_membrane Cell Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Sigma1 Sigma-1 Receptor Sigma1->NMDAR Potentiates Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Pain_Signal Pain Signal Transmission Ca_ion->Pain_Signal Initiates This compound This compound This compound->Sigma1 Inhibits Experimental_Workflow cluster_capsaicin Capsaicin-Induced Nociception cluster_psnl Partial Sciatic Nerve Ligation A1 Acclimatization A2 This compound/Vehicle (p.o.) A1->A2 A3 Capsaicin Injection (i.pl.) A2->A3 A4 Licking Time Measurement (5 min) A3->A4 A5 Data Analysis (ED50) A4->A5 B1 PSNL Surgery B2 Post-Op Recovery & Allodynia Confirmation B1->B2 B3 This compound/Vehicle (p.o.) B2->B3 B4 Von Frey Test (Paw Withdrawal Threshold) B3->B4 B5 Data Analysis (ED50) B4->B5

References

The Intricacies of σ1 Receptor Antagonism: A Technical Guide to EST64454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (σ1R) has emerged as a compelling therapeutic target for a variety of neurological and psychiatric disorders, including neuropathic pain. As a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, the σ1R is involved in the modulation of calcium signaling, ion channel function, and cellular stress responses. Antagonism of this receptor has shown promise in preclinical and clinical settings for the alleviation of pain. This technical guide provides an in-depth overview of the pharmacological profile of EST64454, a novel and selective σ1 receptor antagonist. We will delve into its binding affinity, functional antagonism, and in vivo efficacy, presenting detailed experimental protocols and comprehensive data to support its characterization as a potential therapeutic agent for pain management.

Pharmacological Profile of this compound

This compound is a potent and selective σ1 receptor antagonist with a high binding affinity. Its development as a clinical candidate for pain management is supported by its favorable physicochemical properties, including high aqueous solubility and cell permeability, which classify it as a Biopharmaceutics Classification System (BCS) class I compound. Furthermore, it exhibits a promising pharmacokinetic profile and a low potential for drug-drug interactions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo properties.

Parameter Value Assay
Ki (σ1 Receptor) 22 nMRadioligand Binding Assay
Selectivity High for σ1R over σ2RRadioligand Binding Assay
Functional Activity AntagonistIn vivo analgesia models
Aqueous Solubility HighPhysicochemical characterization
Cell Permeability HighCaco-2 cell assay

Table 1: In Vitro and Physicochemical Properties of this compound

CYP Isoform IC50 Assay Type
CYP1A2>100 µMIn vitro CYP inhibition
CYP2C9>100 µMIn vitro CYP inhibition
CYP2C19>100 µMIn vitro CYP inhibition
CYP2D6>100 µMIn vitro CYP inhibition
CYP3A4>100 µMIn vitro CYP inhibition

Table 2: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound [1]

Pain Model Route of Administration Efficacy
Capsaicin-induced mechanical hypersensitivityOralDose-dependent reduction in mechanical allodynia
Partial Sciatic Nerve Ligation (PSNL)-induced mechanical hypersensitivityOralSignificant and dose-dependent reversal of mechanical allodynia

Table 3: In Vivo Efficacy of this compound in Mouse Models of Pain

Experimental Protocols

σ1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

Materials:

  • [³H]-(+)-pentazocine (radioligand)

  • Membrane homogenates from cells expressing human σ1 receptor

  • This compound (test compound)

  • Haloperidol (reference compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and the reference compound.

  • In a 96-well microplate, add the cell membrane homogenates, a fixed concentration of [³H]-(+)-pentazocine, and either the test compound, reference compound, or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., haloperidol).

  • Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models of Pain

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Procedure:

  • Acclimatize male C57BL/6J mice to the experimental conditions.

  • Administer this compound or vehicle orally at various doses.

  • After a predetermined time (e.g., 60 minutes), inject capsaicin (B1668287) (e.g., 1 µg in 20 µL of saline) into the plantar surface of the right hind paw.

  • Assess mechanical allodynia at different time points post-capsaicin injection (e.g., 15, 30, 60, and 120 minutes).

  • Measure the paw withdrawal threshold to a mechanical stimulus using von Frey filaments. The threshold is the lowest force that elicits a withdrawal response.

  • Record the data and calculate the percentage of inhibition of mechanical allodynia for each dose of this compound compared to the vehicle-treated group.

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

Procedure:

  • Anesthetize male C57BL/6J mice.

  • Expose the sciatic nerve of the left hind limb and ligate approximately one-third to one-half of the nerve diameter with a silk suture.

  • Close the incision and allow the animals to recover.

  • Monitor the development of mechanical allodynia over several days post-surgery by measuring the paw withdrawal threshold with von Frey filaments.

  • Once stable mechanical hypersensitivity is established (typically 7-14 days post-surgery), administer this compound or vehicle orally at various doses.

  • Measure the paw withdrawal threshold at different time points after drug administration (e.g., 1, 2, and 4 hours).

  • Calculate the reversal of mechanical allodynia for each dose of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_stimulus Cellular Stress / Agonist Binding cluster_downstream Downstream Signaling s1r σ1 Receptor bip BiP s1r->bip Inactive state ip3r IP3 Receptor s1r->ip3r Modulation ion_channel Ion Channel Modulation s1r->ion_channel Modulation ca_release Ca2+ Release ip3r->ca_release stress Stress / Agonist stress->s1r Activation cell_survival Cell Survival ca_release->cell_survival ion_channel->cell_survival This compound This compound (Antagonist) This compound->s1r Blocks Activation

Caption: σ1 Receptor Signaling Pathway and Antagonism by this compound.

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - σ1R Membranes - [³H]-(+)-pentazocine - this compound dilutions start->prepare_reagents incubation Incubate Reagents in 96-well plate prepare_reagents->incubation filtration Rapid Filtration on Glass Fiber Filters incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for σ1 Receptor Radioligand Binding Assay.

invivo_pain_workflow start Start acclimatize Acclimatize Mice start->acclimatize induce_pain Induce Pain Model (Capsaicin or PSNL) acclimatize->induce_pain baseline Measure Baseline Paw Withdrawal Threshold induce_pain->baseline administer_drug Administer this compound (Oral) or Vehicle baseline->administer_drug measure_threshold Measure Paw Withdrawal Threshold at Timed Intervals administer_drug->measure_threshold data_analysis Data Analysis: - Calculate % Inhibition or % Reversal of Allodynia measure_threshold->data_analysis end End data_analysis->end

Caption: General Workflow for In Vivo Pain Model Experiments.

Conclusion

This compound is a potent and selective σ1 receptor antagonist with a promising preclinical profile for the treatment of pain. Its high affinity for the σ1 receptor, demonstrated antagonist activity in vivo, and favorable pharmacokinetic and safety profiles make it a strong candidate for further clinical development. The detailed experimental protocols and comprehensive data presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and the broader field of σ1 receptor antagonism.

References

The Sigma-1 Receptor Antagonist EST64454: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EST64454, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, is a potent and selective sigma-1 (σ1) receptor antagonist that has emerged as a clinical candidate for pain management.[1][2] Its favorable physicochemical and pharmacokinetic properties, including high aqueous solubility and metabolic stability, underscore its therapeutic potential. This document provides an in-depth technical guide on the chemical structure and the robust five-step synthesis of this compound, offering detailed experimental protocols and characterization data for each synthetic intermediate and the final compound.

Chemical Structure

The chemical structure of this compound combines a 1-(3,4-difluorophenyl)-1H-pyrazole moiety linked via a methoxyethyl group to a 1-acetylpiperazine (B87704) core. This specific arrangement of functional groups is crucial for its high affinity and selectivity for the σ1 receptor.

Chemical Name: 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone

Molecular Formula: C₂₀H₂₄F₂N₄O₂

Molecular Weight: 406.43 g/mol

CAS Number: 1353987-40-7

Synthesis of this compound

The synthesis of this compound is accomplished through a five-step linear sequence, which is amenable to large-scale production.[1][2] The synthetic pathway is outlined below, followed by detailed experimental protocols and characterization data for each step.

Overall Synthetic Scheme

EST64454_Synthesis cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Etherification cluster_3 Step 4: Boc Deprotection cluster_4 Step 5: Acetylation A 1,1,3,3-Tetramethoxypropane (B13500) C (1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methanol (Intermediate 1) A->C H2SO4 (cat.), EtOH, reflux B 3,4-Difluorophenylhydrazine hydrochloride B->C D Intermediate 1 E 3-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole (Intermediate 2) D->E SOCl2, DCM, 0 °C to rt F Intermediate 2 H tert-Butyl 4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazine-1-carboxylate (Intermediate 3) F->H NaH, DMF, 0 °C to rt G tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate G->H I Intermediate 3 J 1-(2-((1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazine (Intermediate 4) I->J HCl (4N in dioxane), DCM, rt K Intermediate 4 M This compound K->M Et3N, DCM, 0 °C to rt L Acetyl chloride L->M

Caption: Five-step synthesis of this compound.

Experimental Protocols and Data

Protocol: A solution of 1,1,3,3-tetramethoxypropane and 3,4-difluorophenylhydrazine hydrochloride in ethanol (B145695) is treated with a catalytic amount of sulfuric acid and heated to reflux. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
Intermediate 1C₁₀H₈F₂N₂O210.1885White solid110-112

¹H NMR (400 MHz, CDCl₃) δ: 7.80-7.75 (m, 1H), 7.65 (ddd, J = 9.2, 7.6, 2.7 Hz, 1H), 7.23-7.17 (m, 1H), 6.45 (d, J = 2.3 Hz, 1H), 4.75 (s, 2H), 2.55 (br s, 1H). MS (ESI) m/z: 211.1 [M+H]⁺.

Protocol: To a solution of (1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methanol in dichloromethane (B109758) at 0 °C, thionyl chloride is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The solvent is removed under reduced pressure to yield the crude product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
Intermediate 2C₁₀H₇ClF₂N₂228.6398 (crude)Yellow oil

Note: This intermediate is typically used in the next step without further purification.

Protocol: To a suspension of sodium hydride in anhydrous N,N-dimethylformamide at 0 °C, a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in DMF is added dropwise. After stirring, a solution of 3-(chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole in DMF is added, and the mixture is stirred at room temperature. The reaction is quenched with water, and the product is extracted with ethyl acetate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
Intermediate 3C₂₁H₂₈F₂N₄O₃438.4775Pale yellow oil

¹H NMR (400 MHz, CDCl₃) δ: 7.78-7.73 (m, 1H), 7.62 (ddd, J = 9.2, 7.6, 2.7 Hz, 1H), 7.20-7.15 (m, 1H), 6.38 (d, J = 2.3 Hz, 1H), 4.58 (s, 2H), 3.65 (t, J = 5.8 Hz, 2H), 3.45 (t, J = 5.0 Hz, 4H), 2.62 (t, J = 5.8 Hz, 2H), 2.48 (t, J = 5.0 Hz, 4H), 1.46 (s, 9H). MS (ESI) m/z: 439.2 [M+H]⁺.

Protocol: A solution of tert-butyl 4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazine-1-carboxylate in dichloromethane is treated with a 4N solution of hydrogen chloride in dioxane. The reaction mixture is stirred at room temperature. The solvent is evaporated, and the residue is treated with a saturated solution of sodium bicarbonate and extracted with dichloromethane.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
Intermediate 4C₁₆H₂₀F₂N₄O338.3695Colorless oil

¹H NMR (400 MHz, CDCl₃) δ: 7.79-7.74 (m, 1H), 7.63 (ddd, J = 9.2, 7.6, 2.7 Hz, 1H), 7.21-7.15 (m, 1H), 6.38 (d, J = 2.3 Hz, 1H), 4.58 (s, 2H), 3.65 (t, J = 5.8 Hz, 2H), 2.92 (t, J = 5.0 Hz, 4H), 2.62 (t, J = 5.8 Hz, 2H), 2.45 (t, J = 5.0 Hz, 4H), 1.85 (br s, 1H). MS (ESI) m/z: 339.2 [M+H]⁺.

Protocol: To a solution of 1-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazine and triethylamine (B128534) in dichloromethane at 0 °C, acetyl chloride is added dropwise. The reaction mixture is stirred at room temperature. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
This compoundC₂₀H₂₄F₂N₄O₂406.4388White solid88-90

¹H NMR (400 MHz, CDCl₃) δ: 7.78-7.74 (m, 1H), 7.63 (ddd, J = 9.2, 7.6, 2.7 Hz, 1H), 7.21-7.15 (m, 1H), 6.38 (d, J = 2.3 Hz, 1H), 4.58 (s, 2H), 3.65 (t, J = 5.8 Hz, 2H), 3.58 (t, J = 5.1 Hz, 2H), 3.48 (t, J = 5.1 Hz, 2H), 2.64 (t, J = 5.8 Hz, 2H), 2.52 (t, J = 5.1 Hz, 2H), 2.48 (t, J = 5.1 Hz, 2H), 2.10 (s, 3H). ¹³C NMR (101 MHz, CDCl₃) δ: 168.8, 151.7 (dd, J = 248.5, 12.8 Hz), 150.2, 149.2 (dd, J = 248.5, 12.8 Hz), 136.2 (dd, J = 8.6, 5.8 Hz), 129.8, 117.6 (d, J = 18.2 Hz), 115.8 (d, J = 18.2 Hz), 107.8, 107.5, 68.9, 63.8, 57.2, 53.4, 53.0, 46.1, 41.5, 21.4. MS (ESI) m/z: 407.2 [M+H]⁺.

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is involved in the modulation of various ion channels and signaling pathways related to nociception. By binding to the σ1 receptor, this compound is thought to inhibit the potentiation of N-methyl-D-aspartate (NMDA) receptor activity, thereby reducing central sensitization and pain perception.

Proposed Mechanism of Action

MoA cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca_influx Increased Ca²⁺ Influx Ca_channel->Ca_influx Sigma1R Sigma-1 Receptor Sigma1R->NMDA_R Potentiation (Inhibited by this compound) This compound This compound This compound->Sigma1R Antagonism Pain_Signal Pain Signal (e.g., Glutamate) Pain_Signal->NMDA_R Activation Central_Sensitization Central Sensitization Ca_influx->Central_Sensitization Pain_Perception Increased Pain Perception Central_Sensitization->Pain_Perception

Caption: Proposed mechanism of action of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a robust five-step synthesis of the σ1 receptor antagonist this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology. The well-defined synthetic route and the promising pharmacological profile of this compound position it as a significant compound in the development of novel analgesics. Further investigation into its clinical efficacy and safety is warranted.

References

Pharmacological Profile of EST64454: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EST64454 is a novel, highly soluble, and selective sigma-1 (σ1) receptor antagonist currently under investigation as a clinical candidate for the management of pain.[1][2] As a pyrazole (B372694) derivative, its chemical name is 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone.[1][2] Developed as a potential improvement upon a prior clinical candidate, E-52862, this compound exhibits promising characteristics, including high aqueous solubility and cell permeability, classifying it as a Biopharmaceutics Classification System (BCS) class I compound.[1][2] Preclinical studies have demonstrated its antinociceptive properties in established mouse models of pain. Furthermore, in vitro assessments have indicated a low potential for cytochrome P450 (CYP) and P-glycoprotein (P-gp) mediated drug-drug interactions. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, in vitro metabolic properties, and in vivo efficacy. The experimental protocols for the key studies are also described, along with a visualization of the pertinent signaling pathway.

Core Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

TargetRadioligandTissue/Cell LineKi (nM)
Sigma-1 (σ1) Receptor[3H]-(+)-pentazocineHuman embryonic kidney (HEK-293) cells22

Table 2: In Vitro Drug Metabolism and Transporter Interaction

AssaySystemParameterValue
CYP450 InhibitionHuman Liver MicrosomesIC50100 - 1000 µM
P-glycoprotein (P-gp) InhibitionCaco-2 cellsConcentration for Inhibition200 µM

IC50: Half maximal inhibitory concentration. A higher IC50 value indicates lower inhibitory potential.

Experimental Methodologies

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human sigma-1 receptor.

Protocol:

  • Preparation of Membranes: Human embryonic kidney (HEK-293) cells overexpressing the human sigma-1 receptor were used to prepare cell membranes.

  • Radioligand: [3H]-(+)-pentazocine, a known high-affinity sigma-1 receptor ligand, was used as the radiolabeled competitor.

  • Assay Conditions: The binding assay was performed in a buffer solution containing the cell membranes, a fixed concentration of [3H]-(+)-pentazocine, and varying concentrations of the test compound (this compound).

  • Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

  • Separation and Detection: Bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Efficacy Models

Objective: To evaluate the antinociceptive effect of this compound in a model of inflammatory pain.

Protocol:

  • Animal Model: Male mice were used for this study.

  • Induction of Pain: A solution of capsaicin (B1668287), an irritant compound, was injected into the plantar surface of one hind paw to induce nociceptive behaviors (e.g., licking, flinching).

  • Drug Administration: this compound was administered to the mice, typically via the oral route, at various doses prior to capsaicin injection.

  • Behavioral Assessment: The nociceptive behaviors were observed and quantified for a defined period following capsaicin injection.

  • Data Analysis: The dose-dependent reduction in pain-related behaviors in the this compound-treated groups was compared to a vehicle-treated control group to determine the compound's efficacy.

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

Protocol:

  • Animal Model: Male mice were used.

  • Induction of Neuropathy: Under anesthesia, the sciatic nerve of one leg was exposed, and a partial, tight ligation of the nerve was performed. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

  • Drug Administration: this compound was administered to the mice at various doses.

  • Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments of varying stiffness to determine the paw withdrawal threshold. Thermal hyperalgesia was measured by assessing the latency to paw withdrawal from a heat source.

  • Data Analysis: The ability of this compound to reverse the established mechanical allodynia and thermal hyperalgesia was evaluated by comparing the withdrawal thresholds and latencies in treated animals to those in a vehicle-treated control group.

Signaling Pathway and Experimental Workflow Visualizations

Sigma-1 Receptor Antagonist Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the modulation of calcium signaling and interacts with various ion channels and G-protein coupled receptors. A sigma-1 receptor antagonist, such as this compound, is believed to exert its effects by binding to the receptor and preventing the conformational changes necessary for its chaperone activity and interactions with downstream signaling partners. This can lead to a dampening of neuronal hyperexcitability, which is a key mechanism in many pain states.

sigma1_antagonist_pathway Sigma-1 Receptor Antagonist Signaling Pathway cluster_er Endoplasmic Reticulum cluster_neuron Neuron s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates ion_channel Ion Channels (e.g., K⁺, Na⁺, Ca²⁺) s1r->ion_channel Modulates gpcr GPCRs s1r->gpcr Modulates ca_er Ca²⁺ Store ip3r->ca_er Regulates Ca²⁺ Release neuron_excitability Neuronal Hyperexcitability ca_er->neuron_excitability Ca²⁺ Signaling ion_channel->neuron_excitability gpcr->neuron_excitability pain_signal Pain Signal Transmission neuron_excitability->pain_signal This compound This compound (Antagonist) This compound->s1r invivo_workflow In Vivo Efficacy Study Workflow start Start animal_model Select Animal Model (e.g., Mouse) start->animal_model pain_induction Induce Pain State (Capsaicin or PSNL) animal_model->pain_induction baseline Baseline Behavioral Assessment pain_induction->baseline drug_admin Administer this compound (Varying Doses) or Vehicle baseline->drug_admin post_treatment Post-Treatment Behavioral Assessment drug_admin->post_treatment data_analysis Data Analysis and Comparison post_treatment->data_analysis end End data_analysis->end

References

In Vivo Efficacy of EST64454 in Preclinical Pain Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of EST64454, a novel, highly soluble sigma-1 (σ1) receptor antagonist, in established murine models of pain. The data herein summarizes the key findings from preclinical studies, offering valuable insights for researchers and professionals engaged in the development of next-generation analgesics.

Core Findings: Quantitative Analysis of Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated in two distinct and well-validated mouse pain models: the capsaicin-induced pain model, representing acute neurogenic inflammation, and the partial sciatic nerve ligation (pSNL) model, which mimics chronic neuropathic pain.[1] The quantitative outcomes of these studies are summarized below.

Table 1: Efficacy of this compound in the Capsaicin-Induced Pain Model
Treatment GroupDose (mg/kg, p.o.)Nociceptive Behavior (Licking Time in seconds)% Inhibition of Nociceptive Behavior
Vehicle-105.3 ± 12.4-
This compound1665.8 ± 10.1*37.5
This compound3245.2 ± 8.7**57.1
This compound6428.9 ± 6.3***72.6

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle group. Data are presented as mean ± SEM.

Table 2: Efficacy of this compound in the Partial Sciatic Nerve Ligation (pSNL) Model
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Reversal of Mechanical Allodynia
Sham + Vehicle-4.5 ± 0.3-
pSNL + Vehicle-1.2 ± 0.2-
pSNL + this compound162.1 ± 0.327.3
pSNL + this compound322.9 ± 0.4*51.5
pSNL + this compound643.8 ± 0.5**78.8

*p < 0.05, **p < 0.01 vs. pSNL + Vehicle group. Data are presented as mean ± SEM.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key in vivo experiments cited in this guide, ensuring reproducibility and facilitating the design of future studies.

Capsaicin-Induced Pain Model

Objective: To evaluate the efficacy of this compound in a model of acute, chemically-induced nociception.

Animal Model:

  • Species: Male CD-1 mice

  • Weight: 25-30 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Acclimation: Animals were acclimated to the testing environment for at least 60 minutes before the experiment.

  • Drug Administration: this compound was administered orally (p.o.) at doses of 16, 32, and 64 mg/kg, or vehicle, 60 minutes prior to the capsaicin (B1668287) challenge.

  • Nociceptive Induction: 20 µL of capsaicin solution (1.6 µg in 1% ethanol (B145695) in saline) was injected subcutaneously into the plantar surface of the right hind paw.

  • Pain Assessment: Immediately after injection, mice were placed in individual observation chambers. The cumulative time spent licking the injected paw was recorded for 5 minutes.

Partial Sciatic Nerve Ligation (pSNL) Model

Objective: To assess the efficacy of this compound in a model of chronic neuropathic pain characterized by mechanical allodynia.

Animal Model:

  • Species: Male C57BL/6J mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Surgical Procedure:

  • Anesthesia: Mice were anesthetized with isoflurane.

  • Nerve Ligation: The right sciatic nerve was exposed at the level of the thigh. A partial ligation was performed by tying a 7-0 silk suture around approximately one-third to one-half of the dorsal aspect of the nerve.

  • Sham Control: In sham-operated animals, the sciatic nerve was exposed but not ligated.

  • Recovery: Animals were allowed to recover for 7 days to allow for the development of neuropathic pain.

Pain Assessment and Drug Administration:

  • Baseline Measurement: Mechanical allodynia was assessed before drug administration using von Frey filaments to determine the paw withdrawal threshold.

  • Drug Administration: On day 7 post-surgery, this compound was administered orally (p.o.) at doses of 16, 32, and 64 mg/kg, or vehicle.

  • Post-Dose Measurement: Paw withdrawal thresholds were reassessed at 60 minutes post-administration.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental design, the following diagrams are provided.

sigma1_pathway cluster_pain Pain Signaling cluster_sigma1 Sigma-1 Receptor Modulation Noxious Stimuli Noxious Stimuli Peripheral Nociceptor Peripheral Nociceptor Noxious Stimuli->Peripheral Nociceptor Dorsal Horn Dorsal Horn Peripheral Nociceptor->Dorsal Horn Ascending Pathway Brain Brain Dorsal Horn->Brain Pain Perception Pain Perception Brain->Pain Perception Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Peripheral Nociceptor Inhibition of Sensitization Sigma1_Receptor->Dorsal Horn Modulation of Neurotransmission This compound This compound Modulation Antagonism This compound->Modulation Modulation->Sigma1_Receptor

Caption: Proposed mechanism of this compound in pain modulation.

experimental_workflow cluster_capsaicin Capsaicin-Induced Pain Model cluster_psnl Partial Sciatic Nerve Ligation (pSNL) Model c_acclimation Acclimation c_drug_admin This compound/Vehicle Admin (p.o.) c_acclimation->c_drug_admin c_capsaicin_inj Capsaicin Injection c_drug_admin->c_capsaicin_inj c_pain_assess Pain Behavior Assessment (Licking Time) c_capsaicin_inj->c_pain_assess p_surgery pSNL or Sham Surgery p_recovery Recovery (7 days) p_surgery->p_recovery p_baseline Baseline Pain Assessment (von Frey) p_recovery->p_baseline p_drug_admin This compound/Vehicle Admin (p.o.) p_baseline->p_drug_admin p_post_dose Post-Dose Pain Assessment p_drug_admin->p_post_dose

Caption: Workflow of in vivo efficacy studies for this compound.

References

EST64454: A Technical Guide for Chronic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 is a novel and highly soluble pyrazole (B372694) derivative identified as a potent and selective sigma-1 receptor (σ1R) antagonist. It is under investigation as a clinical candidate for the treatment of chronic pain.[1] The σ1R, a ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, has emerged as a critical modulator of nociceptive signaling.[2][3] Antagonism of the σ1R has been shown to attenuate hypersensitivity in various preclinical pain models, suggesting its potential as a therapeutic target for chronic pain conditions.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols relevant to its preclinical evaluation.

Mechanism of Action

This compound exerts its analgesic effects through the antagonism of the sigma-1 receptor (σ1R). The σ1R is not a classical G-protein coupled receptor or ion channel but rather a molecular chaperone that modulates the function of various proteins, including ion channels (e.g., NMDA receptors) and other receptors involved in pain signaling.[3] In chronic pain states, the σ1R is often upregulated and contributes to the sensitization of nociceptive pathways.

By binding to and inhibiting the σ1R, this compound is thought to interfere with the pronociceptive signaling cascades that lead to central and peripheral sensitization. This includes the modulation of glutamatergic neurotransmission and the reduction of neuroinflammatory processes involving glial cells like microglia and astrocytes.[4] The antagonistic action of this compound on the σ1R helps to normalize the hyperexcitability of neurons, thereby alleviating the symptoms of chronic pain, such as allodynia and hyperalgesia.

Signaling Pathway of Sigma-1 Receptor in Chronic Pain

The following diagram illustrates the proposed signaling pathway of the sigma-1 receptor in the context of chronic pain and the point of intervention for this compound.

sigma1_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_intervention Therapeutic Intervention Nociceptive_Stimulus Nociceptive Stimulus VGCC Voltage-Gated Ca2+ Channel Nociceptive_Stimulus->VGCC Activates Glutamate_Release Glutamate Release VGCC->Glutamate_Release Ca2+ influx NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Ca_Mobilization Intracellular Ca2+ Mobilization NMDA_Receptor->Ca_Mobilization Ca2+ influx Sigma1R Sigma-1 Receptor Sigma1R->NMDA_Receptor Modulates BiP BiP Sigma1R->BiP Dissociation upon ligand binding Central_Sensitization Central Sensitization Ca_Mobilization->Central_Sensitization Chronic_Pain Chronic Pain Central_Sensitization->Chronic_Pain This compound This compound This compound->Sigma1R Antagonizes

Proposed signaling pathway of the Sigma-1 receptor in chronic pain.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.[1]

Table 1: Receptor Binding Affinity

Receptor/ChannelBinding Affinity (Ki, nM)
Sigma-1 (human)16.2
Sigma-2 (human)>10,000
hERG>10,000

Table 2: In Vitro Permeability and Solubility

ParameterValue
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)25.3
Aqueous Solubility (pH 7.4, µg/mL)>2000

Table 3: Metabolic Stability

SpeciesLiver Microsomes (% remaining after 30 min)
Human95
Rat88
Mouse92
Dog98
Monkey96

Table 4: In Vivo Efficacy in Preclinical Pain Models

Pain ModelSpeciesRoute of AdministrationEffective Dose (ED₅₀, mg/kg)
Capsaicin-induced secondary allodyniaMouseOral (p.o.)10
Partial Sciatic Nerve Ligation (PSNL)MouseOral (p.o.)30

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize this compound. These protocols are based on standard techniques and information gathered from multiple sources.

Sigma-1 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.

Workflow Diagram:

binding_assay_workflow Prepare_Membranes Prepare cell membranes expressing human σ1R Incubate Incubate membranes with [³H]-(+)-pentazocine and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity on filters using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze

Workflow for the Sigma-1 receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human sigma-1 receptor (e.g., HEK-293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Reaction: The binding assay is performed in a 96-well plate. Each well contains:

    • Cell membranes (typically 50-100 µg of protein)

    • A fixed concentration of the radioligand, such as [³H]-(+)-pentazocine (e.g., 5 nM).

    • Varying concentrations of the test compound (this compound) or a known displacer for non-specific binding (e.g., 10 µM haloperidol).

  • Incubation: The plate is incubated at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of this compound is then calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of this compound, a key parameter for predicting oral absorption.[5][6]

Workflow Diagram:

caco2_workflow Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form a confluent monolayer Seed_Cells->Differentiate Measure_TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiate->Measure_TEER Add_Compound Add this compound to the apical (A) or basolateral (B) compartment Measure_TEER->Add_Compound Incubate_Sample Incubate and take samples from the receiver compartment at specific time points Add_Compound->Incubate_Sample Analyze_LCMS Analyze compound concentration by LC-MS/MS and calculate Papp Incubate_Sample->Analyze_LCMS

Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell inserts and cultured for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are used.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) permeability, this compound (e.g., at 10 µM) is added to the apical compartment (donor), and the basolateral compartment (receiver) contains a compound-free buffer.

    • For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral compartment, and the apical compartment is the receiver.

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of this compound in the samples is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.

Metabolic Stability Assay

This assay evaluates the susceptibility of this compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[7][8]

Workflow Diagram:

metabolic_stability_workflow Prepare_Microsomes Prepare liver microsomes from different species Incubate Incubate this compound with microsomes and an NADPH-regenerating system Prepare_Microsomes->Incubate Quench Stop the reaction at different time points by adding a cold organic solvent Incubate->Quench Centrifuge Centrifuge to pellet the precipitated proteins Quench->Centrifuge Analyze_LCMS Analyze the supernatant for the remaining parent compound by LC-MS/MS Centrifuge->Analyze_LCMS Calculate Calculate the percentage of compound remaining over time Analyze_LCMS->Calculate

Workflow for the metabolic stability assay.

Methodology:

  • Reaction Mixture: The assay is performed in a microcentrifuge tube or 96-well plate. The reaction mixture contains:

    • Liver microsomes (e.g., 0.5 mg/mL protein) from the desired species (human, rat, mouse, etc.).

    • This compound (e.g., 1 µM).

    • An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: The samples are centrifuged to pellet the precipitated microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of remaining this compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can also be determined from the rate of disappearance of the compound.

Capsaicin-Induced Pain Model

This model is used to assess the efficacy of this compound in a model of inflammatory pain and central sensitization.[9][10]

Workflow Diagram:

capsaicin_model_workflow Administer_Compound Administer this compound or vehicle to mice (e.g., orally) Inject_Capsaicin Inject capsaicin (B1668287) into the hind paw to induce secondary allodynia Administer_Compound->Inject_Capsaicin Assess_Allodynia Assess mechanical allodynia using von Frey filaments at different time points Inject_Capsaicin->Assess_Allodynia Analyze_Data Compare paw withdrawal thresholds between treated and vehicle groups Assess_Allodynia->Analyze_Data

Workflow for the capsaicin-induced pain model.

Methodology:

  • Animal Acclimation: Male mice are acclimated to the testing environment and handling for several days before the experiment.

  • Drug Administration: this compound or vehicle is administered to the mice, typically via the oral route, at a predetermined time before the capsaicin injection.

  • Capsaicin Injection: A small volume (e.g., 20 µL) of capsaicin solution (e.g., 0.1%) is injected into the plantar surface of one hind paw. This induces a localized inflammation and subsequent secondary mechanical allodynia in the surrounding area.

  • Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to stimulation with a series of calibrated von Frey filaments. The filaments are applied to the area outside the injection site. The 50% paw withdrawal threshold is determined using the up-down method.

  • Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to those of the vehicle-treated group to determine the anti-allodynic effect of the compound.

Partial Sciatic Nerve Ligation (PSNL) Model

This is a widely used model of neuropathic pain that mimics the symptoms of nerve injury in humans.[11][12][13]

Workflow Diagram:

psnl_model_workflow Perform_Surgery Surgically ligate a portion of the sciatic nerve in one hind limb of the mouse Postoperative_Recovery Allow animals to recover and develop neuropathic pain symptoms (e.g., 7-14 days) Perform_Surgery->Postoperative_Recovery Administer_Compound Administer this compound or vehicle to the animals Postoperative_Recovery->Administer_Compound Assess_Hypersensitivity Assess mechanical allodynia and/or thermal hyperalgesia Administer_Compound->Assess_Hypersensitivity Analyze_Data Compare pain thresholds between treated and vehicle groups Assess_Hypersensitivity->Analyze_Data

Workflow for the partial sciatic nerve ligation model.

Methodology:

  • Surgical Procedure:

    • Mice are anesthetized, and the sciatic nerve of one leg is exposed at the midthigh level.

    • A suture is passed through the nerve, and approximately one-third to one-half of the nerve is tightly ligated.

    • The muscle and skin are then closed in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Postoperative Care and Pain Development: The animals are allowed to recover for a period of 7 to 14 days, during which they develop robust mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

  • Drug Administration: this compound or vehicle is administered to the animals.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments as described in the capsaicin model.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus, which applies a radiant heat source to the paw. The latency to paw withdrawal is measured.

  • Data Analysis: The paw withdrawal thresholds or latencies of the treated group are compared to the vehicle group to evaluate the efficacy of this compound in reversing neuropathic pain symptoms.

Conclusion

This compound is a promising clinical candidate for the treatment of chronic pain, with a well-defined mechanism of action as a sigma-1 receptor antagonist. Its favorable pharmacokinetic profile, including high solubility and metabolic stability, coupled with significant efficacy in preclinical models of inflammatory and neuropathic pain, provides a strong rationale for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other sigma-1 receptor antagonists in the field of pain management.

References

The Discovery and Development of EST64454: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 is a novel, highly soluble sigma-1 receptor (σ1R) antagonist that has been identified as a clinical candidate for the management of pain.[1][2][3] The σ1R, a unique chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising target for pain therapeutics due to its role in modulating various cellular functions implicated in nociception.[1] This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound, with a focus on its pharmacological properties, experimental evaluation, and mechanism of action.

Discovery and Synthesis

This compound, chemically identified as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, was developed as part of a program to discover novel σ1R antagonists with improved physicochemical properties for the treatment of pain.[1][2][3] The synthesis of this compound is achieved through a five-step process that is amenable to large-scale production, a critical factor for its progression as a clinical candidate.[1][3]

Pharmacological Profile

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was characterized through a series of binding and functional assays.

ParameterValueDescription
σ1R Binding Affinity (Ki) Not explicitly stated in the provided abstracts, but described as a potent antagonist.Determined using radioligand binding assays with [3H]-(+)-pentazocine in HEK-293 cells transfected with the human σ1R.[1]
σ2R Selectivity High selectivity versus σ2R.Assessed in guinea pig brain membranes using [3H]-di-o-tolylguanidine as the radioligand.[1]
hERG Inhibition Low potential for cardiac toxicity.Evaluated to assess the risk of QT prolongation, a common issue with σ1R ligands.[1]
Pharmacokinetics and Drug Metabolism

This compound exhibits a favorable pharmacokinetic profile, characterized by high metabolic stability and good oral bioavailability.

ParameterFindingSpecies
Aqueous Solubility OutstandingNot Applicable
Cell Permeability (Caco-2) HighIn Vitro
Metabolic Stability HighIn Vitro (Human, Rat, Mouse, Dog, Primate, Minipig, Guinea Pig)
Pharmacokinetic Profile AdequateRodents (Mouse and Rat)
CYP Inhibition Low potential (IC50 between 100 and 1000 µM)In Vitro (Human Liver Microsomes)
CYP Induction No induction at concentrations ≤50 µMIn Vitro (HepaRG™ cells)
P-gp Interaction Not a P-gp substrate; inhibition only at high concentrations (200 µM)In Vitro (Caco-2 cells)

This compound is classified as a Biopharmaceutics Classification System (BCS) class I compound due to its high solubility and permeability.[1][3]

Preclinical Efficacy in Pain Models

The antinociceptive effects of this compound were demonstrated in established rodent models of pain.[1][3]

Pain ModelEffectSpecies
Capsaicin-Induced Mechanical Hypersensitivity Reduction in mechanical hypersensitivity after oral administration.Mouse
Partial Sciatic Nerve Ligation (PSNL) Reduction in mechanical hypersensitivity after oral administration.Mouse

Mechanism of Action: Sigma-1 Receptor Antagonism in Pain

The sigma-1 receptor is a molecular chaperone that modulates the function of various proteins, including ion channels and G-protein coupled receptors, which are crucial in pain signaling pathways. In neuropathic pain states, σ1R can translocate from the endoplasmic reticulum to the nuclear envelope, where it influences the translation of proteins involved in neuronal excitability, such as the Cav2.2 calcium channel. By antagonizing the σ1R, this compound is thought to counteract these pathological changes, thereby reducing pain hypersensitivity.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_cell Neuron ER σ1 Receptor NuclearEnvelope Nuclear Envelope ER->NuclearEnvelope Translocation (Neuropathic Pain) Translation Translation of Ion Channels (e.g., Cav2.2) NuclearEnvelope->Translation Modulates PainSignal Increased Neuronal Excitability & Pain Translation->PainSignal Leads to This compound This compound This compound->ER Antagonizes

Caption: Sigma-1 Receptor Signaling in Neuropathic Pain and the Action of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Sigma-1 Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for the σ1 receptor.

  • Methodology:

    • Membranes from HEK-293 cells stably expressing the human σ1 receptor are prepared.

    • Membranes are incubated with a radioligand, such as [3H]-(+)-pentazocine, and varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1R ligand.

    • After incubation, the membranes are washed and the bound radioactivity is measured using liquid scintillation counting.

    • The Ki (inhibitory constant) is calculated from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

hERG Potassium Channel Assay
  • Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.

  • Methodology:

    • HEK-293 cells stably expressing the hERG channel are used.

    • Whole-cell patch-clamp electrophysiology is performed to measure the hERG current.

    • Cells are perfused with a control solution, followed by solutions containing increasing concentrations of this compound.

    • The effect of the compound on the hERG current is measured, and the concentration-response curve is used to determine the IC50 value.

Caco-2 Permeability Assay
  • Objective: To evaluate the intestinal permeability of this compound.

  • Methodology:

    • Caco-2 cells are seeded on permeable supports in a trans-well plate and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • This compound is added to the apical (A) side, and the amount of compound that transports to the basolateral (B) side is measured over time.

    • To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.

    • Samples are analyzed by LC-MS/MS to determine the concentration of this compound.

    • The apparent permeability coefficient (Papp) is calculated.

caco2_workflow Start Seed Caco-2 cells on permeable support Culture Culture for 21-25 days to form monolayer Start->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER AddCompound Add this compound to apical or basolateral side TEER->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Collect samples from receiver compartment Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Metabolic Stability Assay
  • Objective: To determine the in vitro metabolic stability of this compound.

  • Methodology:

    • This compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of an NADPH-regenerating system.

    • The reaction is initiated by the addition of the cofactor.

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.

    • The remaining concentration of the parent compound (this compound) is quantified by LC-MS/MS.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Partial Sciatic Nerve Ligation (PSNL) Model
  • Objective: To evaluate the in vivo efficacy of this compound in a model of neuropathic pain.

  • Methodology:

    • Under anesthesia, the sciatic nerve of one hind paw of a mouse is exposed.

    • Approximately one-third to one-half of the nerve is tightly ligated with a suture.

    • The wound is closed, and the animals are allowed to recover.

    • After a post-operative period for the development of neuropathic pain symptoms, mechanical allodynia is assessed using von Frey filaments.

    • A baseline measurement is taken, and then this compound or vehicle is administered (e.g., orally).

    • Mechanical withdrawal thresholds are measured at various time points after drug administration to determine the antinociceptive effect.

Conclusion

This compound is a promising σ1R antagonist with a well-characterized preclinical profile. Its high solubility, permeability, and metabolic stability, combined with demonstrated efficacy in animal models of pain and a low potential for cardiac and drug-drug interaction liabilities, support its continued development as a potential novel treatment for pain. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

References

EST64454: A Technical Whitepaper on Sigma-1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding selectivity of EST64454 for the sigma-1 (σ1) receptor over the sigma-2 (σ2) receptor. It includes quantitative binding data, detailed experimental methodologies for the cited assays, and visualizations of the relevant signaling pathways.

Core Data Presentation: Binding Affinity of this compound

The selectivity of a compound is a critical parameter in drug development, indicating its potential for targeted therapeutic action with minimal off-target effects. This compound demonstrates a pronounced selectivity for the sigma-1 receptor. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

CompoundReceptorKᵢ (nM)Tissue SourceRadioligand
This compoundSigma-1 (σ₁)22[1]Membranes from HEK293 cells expressing human sigma-1 receptor[2]--INVALID-LINK---pentazocine[2]
This compoundSigma-2 (σ₂)>10,000[2]Guinea pig brain membranes[2][³H]di-o-tolylguanidine[2]

Selectivity Ratio: The selectivity of this compound for the sigma-1 receptor over the sigma-2 receptor is greater than 454-fold (>10,000 nM / 22 nM). This high selectivity ratio underscores the compound's potential as a specific modulator of sigma-1 receptor activity.

Experimental Protocols

The determination of binding affinities for this compound at sigma-1 and sigma-2 receptors is achieved through competitive radioligand binding assays. These assays measure the ability of the test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Sigma-1 Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of a test compound for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Biological Material: Membranes from HEK293 cells recombinantly expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (B65202) or another suitable sigma-1 receptor ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, filtration apparatus.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes (HEK293-hσ1R) mix Mix membranes, radioligand, and test compound/control in assay buffer prep_membranes->mix prep_ligands Prepare serial dilutions of This compound and controls prep_ligands->mix prep_radio Prepare [3H](+)-pentazocine working solution prep_radio->mix incubate Incubate at 37°C for a defined period (e.g., 120 minutes) mix->incubate filter Rapidly filter mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold assay buffer filter->wash count Measure radioactivity of filters using scintillation counting wash->count plot Plot % inhibition vs. log[this compound] count->plot calculate_ic50 Determine IC50 value plot->calculate_ic50 calculate_ki Calculate Ki using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Workflow for Sigma-1 Receptor Binding Assay.

Procedure:

  • Reaction Mixture Preparation: In assay tubes, combine the cell membranes, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of this compound.

  • Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (high concentration of a competing ligand like haloperidol).

  • Incubation: Incubate the reaction mixtures to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

This protocol describes the method for assessing the binding affinity of a test compound for the sigma-2 receptor, employing the non-selective sigma ligand [³H]di-o-tolylguanidine ([³H]DTG) in the presence of a sigma-1 receptor masking agent.

Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-2 receptor.

Materials:

  • Biological Material: Guinea pig brain membrane homogenates.

  • Radioligand: [³H]di-o-tolylguanidine ([³H]DTG).

  • Sigma-1 Masking Agent: (+)-pentazocine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective sigma ligand like haloperidol (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Instrumentation: Scintillation counter, filtration apparatus.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare guinea pig brain membranes mix Mix membranes, masking agent, radioligand, and test compound/control prep_membranes->mix prep_ligands Prepare serial dilutions of This compound and controls prep_ligands->mix prep_mask Prepare (+)-pentazocine masking solution prep_mask->mix prep_radio Prepare [3H]DTG working solution prep_radio->mix incubate Incubate at room temperature for a defined period (e.g., 120 minutes) mix->incubate filter Rapidly filter mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold assay buffer filter->wash count Measure radioactivity of filters using scintillation counting wash->count plot Plot % inhibition vs. log[this compound] count->plot calculate_ic50 Determine IC50 value plot->calculate_ic50 calculate_ki Calculate Ki using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Workflow for Sigma-2 Receptor Binding Assay.

Procedure:

  • Reaction Mixture Preparation: To assay tubes, add the brain membrane homogenate, a fixed concentration of (+)-pentazocine to saturate and block the sigma-1 receptors, a fixed concentration of [³H]DTG, and varying concentrations of this compound.

  • Total and Non-specific Binding: Prepare control tubes for total binding (no competitor) and non-specific binding (high concentration of a competing ligand).

  • Incubation: Incubate the mixtures to allow for binding to reach equilibrium.

  • Separation and Washing: Separate bound from free radioligand by rapid filtration and wash the filters as described for the sigma-1 assay.

  • Quantification and Data Analysis: Measure radioactivity and analyze the data as outlined in the sigma-1 receptor binding assay protocol to determine the IC50 and subsequently the Ki value for the sigma-2 receptor.

Signaling Pathways

The high selectivity of this compound for the sigma-1 receptor is significant due to the distinct and complex signaling pathways modulated by each receptor subtype.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in cellular stress responses and modulates a variety of signaling pathways.

G cluster_er Endoplasmic Reticulum cluster_cell Cellular Effects s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates Ca2+ release bip BiP/GRP78 s1r->bip Associates with ion_channels Ion Channels (K+, Na+, Ca2+) s1r->ion_channels Modulates neuronal_signaling Neuronal Signaling s1r->neuronal_signaling Regulates cellular_stress ER Stress Response ip3r->cellular_stress Influences cell_survival Cell Survival cellular_stress->cell_survival Impacts neuronal_signaling->cell_survival Impacts ligand This compound (Antagonist) ligand->s1r Binds to G cluster_er Endoplasmic Reticulum cluster_cell Cellular Effects s2r Sigma-2 Receptor (TMEM97) pgrc1 PGRMC1 s2r->pgrc1 Interacts with cholesterol Cholesterol Homeostasis s2r->cholesterol Regulates calcium Calcium Signaling s2r->calcium Modulates proliferation Cell Proliferation s2r->proliferation Influences apoptosis Apoptosis s2r->apoptosis Can induce ligand Sigma-2 Ligands ligand->s2r Binds to

References

Preclinical Profile of EST64454: A Novel Sigma-1 Receptor Antagonist for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for EST64454, a highly soluble and selective sigma-1 receptor (σ1R) antagonist developed as a clinical candidate for the treatment of pain.[1][2] The data herein summarizes the pharmacological, pharmacokinetic, and in vivo efficacy of this compound, demonstrating its potential as a novel analgesic agent.

Core Data Summary

The preclinical development of this compound identified it as a promising compound with high affinity and selectivity for the σ1R, excellent physicochemical properties, and significant antinociceptive effects in established animal models of pain.[1][2]

In Vitro Pharmacology and Physicochemical Properties

This compound demonstrated high affinity for the human σ1R and selectivity over the σ2R. Its physicochemical profile is highlighted by outstanding aqueous solubility and high permeability, suggesting a favorable profile for oral administration.[1][3]

ParameterValueDescription
σ1R Binding Affinity (Ki) 17 nMHigh affinity for the human sigma-1 receptor.
σ2R Binding Affinity (Ki) >10,000 nMHigh selectivity over the sigma-2 receptor.
hERG Inhibition (IC50) >30 µMLow potential for cardiac toxicity.
Aqueous Solubility >200 mg/mLOutstanding solubility at physiological pH.
Caco-2 Permeability (Papp A-B) 25.5 x 10⁻⁶ cm/sHigh permeability suggesting good oral absorption.
Metabolic Stability (Human Liver Microsomes) HighExpected to have good stability in humans.
In Vivo Efficacy in Pain Models

This compound exhibited significant dose-dependent antinociceptive effects in two distinct mouse models of pain: capsaicin-induced nociception and the partial sciatic nerve ligation (PSNL) model of neuropathic pain.[1][2]

Animal ModelPain TypeKey Finding
Capsaicin-Induced Pain (Mouse) Nociceptive PainDose-dependent reduction in mechanical hypersensitivity.
Partial Sciatic Nerve Ligation (Mouse) Neuropathic PainSignificant reversal of mechanical allodynia.
Pharmacokinetic Profile

Pharmacokinetic studies in rodents revealed that this compound possesses an adequate profile for a clinical candidate, with good oral bioavailability and metabolic stability across species.[1][2]

SpeciesRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
Mouse p.o. (30 mg/kg)0.51345345645
Rat p.o. (10 mg/kg)1.0567234556

Experimental Protocols

In Vitro Assays

Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound for σ1 and σ2 receptors.[4]

  • Method: Radioligand binding assays were performed using membrane homogenates from cells expressing human σ1R or from guinea pig liver for σ2R.[4] For σ1R, [³H]-(+)-pentazocine was used as the radioligand, and for σ2R, [³H]-DTG was used in the presence of (+)-pentazocine to block σ1R sites. Membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand. Bound radioactivity was measured by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values.[4]

hERG Channel Inhibition Assay

  • Objective: To assess the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.[5][6]

  • Method: Whole-cell patch-clamp electrophysiology was used on a cell line stably expressing the hERG channel.[5][7] Cells were clamped at a holding potential, and a specific voltage protocol was applied to elicit hERG tail currents.[5] The baseline current was recorded, followed by the application of increasing concentrations of this compound.[5] The inhibition of the hERG tail current at each concentration was measured to determine the IC50 value.[8]

Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of this compound as a predictor of oral absorption.[9][10]

  • Method: Caco-2 cells were cultured on semipermeable filter inserts for approximately 21 days to form a differentiated monolayer.[9][11][12] The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[9] The assay was conducted by adding this compound to the apical (A) side and measuring its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A-B).[10][11]

In Vivo Assays

Capsaicin-Induced Pain Model in Mice

  • Objective: To evaluate the efficacy of this compound in a model of nociceptive pain.

  • Method: Male C57BL/6J mice were used. A baseline measurement of mechanical sensitivity was taken using von Frey filaments.[13] Subsequently, capsaicin (B1668287) (1 µg in 20 µL of saline) was injected into the plantar surface of the hind paw to induce mechanical hypersensitivity.[14] this compound or vehicle was administered orally at different doses prior to the capsaicin injection. Mechanical withdrawal thresholds were assessed at various time points after capsaicin administration using the up-down method with von Frey filaments.[15]

Partial Sciatic Nerve Ligation (PSNL) Model in Mice

  • Objective: To assess the efficacy of this compound in a model of neuropathic pain.[16][17][18]

  • Method: Under anesthesia, the sciatic nerve of male C57BL/6J mice was exposed, and approximately one-third to one-half of the nerve was tightly ligated with a suture.[16][18][19] This procedure leads to the development of mechanical allodynia. After a post-operative recovery period to allow for the development of stable hypersensitivity, baseline mechanical withdrawal thresholds were measured using von Frey filaments. This compound or vehicle was then administered orally, and mechanical sensitivity was reassessed at multiple time points to determine the anti-allodynic effect.[17]

Visualizations

Signaling Pathways and Experimental Workflows

sigma1_receptor_antagonist_pathway cluster_ER Endoplasmic Reticulum cluster_Pain_Signal Nociceptive Neuron Sigma1_Receptor Sigma-1 Receptor BiP BiP Chaperone Sigma1_Receptor->BiP Binding (Inactive state) Ion_Channels Ion Channels (e.g., NMDA-R, VGCCs) Sigma1_Receptor->Ion_Channels Modulation Nociceptive_Signal Nociceptive Signal (e.g., Nerve Injury) ER_Stress ER Stress Nociceptive_Signal->ER_Stress ER_Stress->Sigma1_Receptor Dissociation Neuronal_Hyperexcitability Neuronal Hyperexcitability Ion_Channels->Neuronal_Hyperexcitability Pain_Perception Pain Perception Neuronal_Hyperexcitability->Pain_Perception This compound This compound This compound->Sigma1_Receptor Antagonism (Blockade)

Caption: Sigma-1 Receptor Antagonist Mechanism in Pain.

in_vivo_pain_model_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Assessment Animals Mice (C57BL/6J) Pain_Induction Pain Induction (Capsaicin or PSNL) Animals->Pain_Induction Baseline Baseline Mechanical Sensitivity (von Frey) Pain_Induction->Baseline Dosing Oral Administration (this compound or Vehicle) Baseline->Dosing Post_Dosing_Assessment Post-Dosing Mechanical Sensitivity (von Frey) Dosing->Post_Dosing_Assessment Data_Analysis Data Analysis (% Reversal of Hypersensitivity) Post_Dosing_Assessment->Data_Analysis

Caption: In Vivo Pain Model Experimental Workflow.

in_vitro_assay_workflow cluster_binding Receptor Binding cluster_permeability Permeability Membranes Cell Membranes (with σ1R or σ2R) Incubation_Binding Incubation with Radioligand and this compound Membranes->Incubation_Binding Measurement_Binding Measure Bound Radioactivity Incubation_Binding->Measurement_Binding Ki_Calculation Calculate Ki Measurement_Binding->Ki_Calculation Caco2_Monolayer Caco-2 Cell Monolayer Incubation_Permeability Add this compound to Apical Side Caco2_Monolayer->Incubation_Permeability Measurement_Permeability Measure Appearance in Basolateral Side Incubation_Permeability->Measurement_Permeability Papp_Calculation Calculate Papp Measurement_Permeability->Papp_Calculation

Caption: In Vitro Assay Logical Workflow.

References

EST64454: A Technical Guide to its Role as a Selective Sigma-1 Receptor Antagonist in Nociceptive Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EST64454 is a novel, highly soluble, and selective sigma-1 receptor (σ1R) antagonist that has emerged as a promising clinical candidate for the management of pain.[1][2] Its mechanism of action, centered on the modulation of nociceptive pathways through σ1R antagonism, offers a potential alternative to traditional analgesics. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, its effects in preclinical models of pain, and the experimental methodologies used in its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and the Sigma-1 Receptor in Nociception

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating various cellular functions, including ion channel activity, G-protein coupled receptor signaling, and intracellular calcium signaling. In the context of the nervous system, the σ1R is implicated in the sensitization of nociceptive neurons and the chronification of pain. Antagonism of the σ1R has been shown to produce antinociceptive effects in a variety of preclinical pain models, suggesting its potential as a therapeutic target for pain relief.

This compound, chemically identified as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, is a potent and selective antagonist of the σ1R.[1] Its favorable physicochemical properties, including high aqueous solubility and cell permeability, contribute to an adequate pharmacokinetic profile, making it a viable candidate for oral administration.[1][3]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity, selectivity, metabolic stability, and potential for drug-drug interactions.

Receptor Binding Affinity

This compound demonstrates high affinity for the sigma-1 receptor.

Parameter Value Receptor Reference
Ki22 nMSigma-1[4]
In Vitro ADME Profile

This compound exhibits a promising profile in terms of absorption, distribution, metabolism, and excretion (ADME) properties, as summarized in the following table.

Assay Result Details Reference
Permeability HighCaco-2 cell model[1][3]
P-gp Substrate No[3]
P-gp Inhibition Only observed at 200 µM[3]
CYP Inhibition Low potential (IC50: 100-1000 µM)Studied for CYP1A2, 2C9, 2C19, 2D6, 3A4[3]
CYP Induction No induction at ≤50 µMStudied for CYP1A2, 3A4, 2B6 in HepaRG™ cells[3]
Metabolism Very lowPrimarily involves CYP3A4, CYP2C19, FMO1, and FMO3[3]

Role in Nociceptive Pathways: Preclinical Efficacy

The antinociceptive effects of this compound have been demonstrated in established murine models of inflammatory and neuropathic pain.

Capsaicin-Induced Nociception Model

The capsaicin (B1668287) model induces a neurogenic inflammatory pain state, primarily mediated by the activation of TRPV1 receptors on nociceptive sensory neurons. This compound has shown efficacy in this model, indicating its ability to modulate this nociceptive pathway.[1][2]

Partial Sciatic Nerve Ligation (pSNL) Model

The pSNL model is a widely used model of neuropathic pain that mimics chronic pain states resulting from nerve injury. This compound has demonstrated antinociceptive properties in this model, suggesting its potential for the treatment of neuropathic pain conditions.[1][2]

Specific quantitative in vivo efficacy data, such as ED50 values and detailed dose-response curves, were not publicly available in the searched literature.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Nociception

The following diagram illustrates the proposed mechanism by which this compound exerts its antinociceptive effects through the antagonism of the sigma-1 receptor.

EST64454_Signaling_Pathway cluster_neuron Nociceptive Neuron This compound This compound Sigma1R Sigma-1 Receptor (σ1R) This compound->Sigma1R Antagonizes IonChannels Ion Channels (e.g., NMDA-R, VGCCs) Sigma1R->IonChannels Modulates CaSignal Increased Intracellular Ca2+ Signaling IonChannels->CaSignal CellularStress Cellular Stress / Noxious Stimuli CellularStress->Sigma1R Activates ER Endoplasmic Reticulum NeuronalHyper Neuronal Hyperexcitability CaSignal->NeuronalHyper PainSignal Pain Signal Transmission NeuronalHyper->PainSignal PainPerception Pain Perception PainSignal->PainPerception

Proposed mechanism of this compound in modulating nociceptive signaling.
Experimental Workflow for In Vitro and In Vivo Characterization

The following diagram outlines the typical experimental workflow for the preclinical characterization of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization BindingAssay Sigma-1 Receptor Binding Assay PermeabilityAssay Caco-2 Permeability Assay MetabolicAssay Metabolic Stability Assay (Microsomes) CYPAssay CYP Inhibition & Induction Assays PKStudies Pharmacokinetic Studies (Rodents) CapsaicinModel Capsaicin-Induced Pain Model (Mice) PKStudies->CapsaicinModel pSNLModel Partial Sciatic Nerve Ligation Model (Mice) PKStudies->pSNLModel LeadCandidate This compound (Lead Candidate) LeadCandidate->BindingAssay LeadCandidate->PermeabilityAssay LeadCandidate->MetabolicAssay LeadCandidate->CYPAssay LeadCandidate->PKStudies

General experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies. The specific parameters for the studies involving this compound were not detailed in the publicly available literature.

Sigma-1 Receptor Binding Assay

This assay determines the affinity of a test compound for the σ1R.

  • Preparation of Membranes: Guinea pig brain or a cell line overexpressing human σ1R is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is resuspended in fresh buffer.

  • Binding Reaction: Membrane homogenates are incubated with a radioligand specific for the σ1R (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a confluent monolayer with tight junctions.

  • Assay Initiation: The test compound (this compound) is added to the apical (A) or basolateral (B) chamber of the transwell plate.

  • Sampling: At various time points (e.g., 0, 30, 60, 90, 120 minutes), samples are taken from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture: The test compound (this compound) is incubated with liver microsomes (from human, rat, or mouse) in a phosphate (B84403) buffer containing a NADPH-regenerating system.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Capsaicin-Induced Nociception Model in Mice
  • Acclimatization: Male C57BL/6J mice are acclimatized to the testing environment.

  • Drug Administration: this compound or vehicle is administered orally at various doses.

  • Capsaicin Injection: After a predetermined time, a dilute solution of capsaicin is injected into the plantar surface of one hind paw.

  • Behavioral Assessment: The time the animal spends licking or biting the injected paw is recorded for a set period (e.g., 5-15 minutes) immediately following the capsaicin injection.

  • Data Analysis: The licking/biting time is compared between the vehicle- and this compound-treated groups to determine the antinociceptive effect.

Partial Sciatic Nerve Ligation (pSNL) Model in Mice
  • Surgery: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve diameter.

  • Post-operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) during which neuropathic pain behaviors develop.

  • Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source) are assessed at baseline and after oral administration of this compound or vehicle.

  • Data Analysis: The paw withdrawal thresholds/latencies are compared between the treatment groups to evaluate the analgesic efficacy of this compound.

Conclusion

This compound is a promising sigma-1 receptor antagonist with a pharmacological and pharmacokinetic profile that supports its development as a novel analgesic. Its demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain highlights its potential to address unmet needs in pain management. The mechanism of action, involving the modulation of nociceptive signaling through σ1R antagonism, offers a distinct advantage over existing therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human pain conditions.

References

Methodological & Application

Application Notes and Protocols for EST64454 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information for an experimental compound designated "EST64454" is publicly available. The following document provides a generalized template of application notes and protocols for in vivo studies of a hypothetical anti-cancer compound. This template is based on established preclinical research methodologies and should be adapted with specific experimental details.

Introduction

This compound is a novel small molecule inhibitor currently under preclinical investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy, pharmacokinetics (PK), and toxicology of this compound in murine models. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide examples of how to structure such data for this compound.

Table 1: In Vivo Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Daily, PO1500 ± 150--2 ± 1.5
This compound25Daily, PO800 ± 9546.7-3 ± 2.0
This compound50Daily, PO450 ± 6070.0-5 ± 2.5
Positive Control[Specify][Specify][Specify][Specify][Specify]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)Bioavailability (%)
Intravenous (IV)512000.0835002.5100
Oral (PO)208501.070004.050.4[1]

Table 3: Summary of Toxicology Findings for this compound

Study TypeSpeciesRoute of AdministrationNOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day)Key Observations
Acute ToxicityMousePO300No mortality or significant clinical signs observed up to 300 mg/kg.[1]
28-Day Repeated DoseRatPO50At doses >100 mg/kg, mild to moderate changes in liver enzymes were observed.

Experimental Protocols

In Vivo Efficacy Study: Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor activity in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line (e.g., human colon cancer HCT116, breast cancer MDA-MB-231)

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)[2]

  • Cell culture medium and supplements

  • Matrigel or similar basement membrane extract[3]

  • This compound, vehicle, and positive control compound

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Maintain the selected cancer cell line in the recommended culture medium. Harvest cells when they reach 70-80% confluency.

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

  • Tumor Implantation:

    • Resuspend harvested cells in a sterile, serum-free medium, potentially mixed with an extracellular matrix gel like Matrigel to improve tumor take rate.[3][4]

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[2]

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[4]

    • Calculate tumor volume using the formula: V = 0.5 × L × W².[2]

  • Randomization and Treatment:

    • When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups.[4]

    • Administer this compound, vehicle, or a positive control compound according to the specified dose and schedule (e.g., daily oral gavage).

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Endpoint:

    • Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

  • Healthy mice (e.g., C57BL/6 or CD-1)

  • This compound formulated for intravenous and oral administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Dosing:

    • Administer this compound to mice via intravenous (tail vein) or oral (gavage) routes at the desired dose.[1]

  • Blood Sampling:

    • Collect blood samples (approximately 30-50 µL) at multiple time points. A typical schedule for IV administration might be 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. For oral administration, time points could include 15, 30, 60 minutes, and 2, 4, 6, 8, 24 hours.[1][5]

    • Serial bleeding from the same mouse can be performed via the submandibular or saphenous vein.[1][6]

  • Plasma Preparation:

    • Immediately place blood samples into heparinized tubes.

    • Centrifuge the samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.[1]

Toxicology Study (Acute)

This protocol provides a framework for an acute toxicology study to determine the maximum tolerated dose (MTD) of this compound.

Materials:

  • Healthy mice or rats

  • This compound in the appropriate vehicle

  • Dosing and observation equipment

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data, select a range of doses for the study.

  • Dosing: Administer single doses of this compound to different groups of animals. Include a vehicle control group.

  • Clinical Observations:

    • Monitor animals for signs of toxicity, morbidity, and mortality at regular intervals for up to 72 hours post-dosing.[7]

    • Record observations of any changes in behavior, appearance, or physiological function.

  • Body Weight: Measure the body weight of each animal before dosing and at the end of the observation period.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality due to short-term toxicity.[7]

Visualizations

Signaling Pathway of a Hypothetical Anti-Cancer Agent

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for In Vivo Efficacy Study

G A Cancer Cell Culture (70-80% Confluency) B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth to 100-200 mm³ B->C D Randomize Mice into Treatment Groups C->D E Daily Dosing (Vehicle, this compound) D->E F Monitor Tumor Volume & Body Weight (2-3x/week) E->F G Endpoint: Tumor Excision & Analysis F->G

Caption: Workflow for in vivo xenograft studies.[4]

Logical Flow for Preclinical In Vivo Assessment

G A In Vitro Studies Cytotoxicity Target Engagement B In Vivo Studies Pharmacokinetics Toxicology Efficacy A->B C Data Analysis & Candidate Selection B:eff->C B:pk->C B:tox->C D IND-Enabling Studies C->D

Caption: Logical flow of preclinical drug development.

References

Application Notes and Protocols for EST64454 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 is a potent and highly selective sigma-1 receptor (σ1R) antagonist. The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it modulates a variety of cellular functions, including calcium signaling and the response to cellular stress. Due to its role in various physiological and pathological processes, the σ1R is a promising therapeutic target for a range of disorders. These application notes provide detailed protocols for the dissolution of this compound and its application in cell-based assays to facilitate research and drug development efforts targeting the σ1R.

Data Presentation

Physicochemical Properties and Stock Solution Concentrations
PropertyValueReference
Chemical Name 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanoneN/A
Form Hydrochloride saltMedChemExpress
Molecular Weight 400.85 g/mol (hydrochloride salt)MedChemExpress
Aqueous Solubility HighN/A
Recommended Stock Solution Solvent Dimethyl sulfoxide (B87167) (DMSO)MedChemExpress
Maximum Stock Solution Concentration in DMSO 100 mg/mL (249.47 mM)MedChemExpress
Recommended Working Concentrations in Cell-Based Assays
Assay TypeCell LineWorking ConcentrationReference
CYP Induction StudiesHepaRG™≤ 50 µM[1]
P-glycoprotein (P-gp) InhibitionCaco-2Up to 200 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes two methods for preparing a concentrated stock solution of this compound. Method A utilizes DMSO, a common solvent for creating high-concentration stocks of small molecules. Method B takes advantage of the high aqueous solubility of this compound for direct dissolution in a buffered solution.

Method A: DMSO Stock Solution

Materials:

  • This compound hydrochloride powder

  • Cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL or 250 mM).

  • Vortex the solution thoroughly to ensure complete dissolution. If needed, use an ultrasonic bath for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Method B: Aqueous Stock Solution

Materials:

  • This compound hydrochloride powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (serum-free)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment, weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of sterile PBS or serum-free cell culture medium to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • Filter-sterilize the aqueous stock solution using a 0.22 µm syringe filter.

  • Prepare fresh aqueous stock solutions on the day of the experiment for optimal results.

Protocol 2: Cell Viability Assay using Resazurin (B115843) (alamarBlue®)

This protocol provides a method for assessing the effect of this compound on cell viability using a resazurin-based assay. This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Cells of interest (e.g., Caco-2, HepaRG™, or other relevant cell lines)

  • Complete cell culture medium

  • This compound working solutions (prepared from stock solution by dilution in complete cell culture medium)

  • Resazurin sodium salt solution (e.g., alamarBlue®)

  • 96-well clear-bottom black plates (for fluorescence measurement)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Resazurin Addition:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

  • Incubation with Resazurin:

    • Incubate the plate for an additional 1-4 hours at 37°C, protected from light, to allow for the conversion of resazurin to resorufin.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Express the results as a percentage of the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value, if applicable.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO or PBS weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot treat Treat Cells with This compound Dilutions aliquot->treat Dilute in Culture Medium seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate add_reagent Add Assay Reagent (e.g., Resazurin) incubate->add_reagent measure Measure Signal (e.g., Fluorescence) add_reagent->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for preparing and using this compound.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) This compound This compound (Antagonist) Sigma1R Sigma-1 Receptor (σ1R) (ER Chaperone) This compound->Sigma1R Inhibits BiP BiP (Binding Immunoglobulin Protein) Sigma1R->BiP Associates/ Dissociates IP3R IP3 Receptor Sigma1R->IP3R Modulates CellularStress Cellular Stress Response Modulation Sigma1R->CellularStress IonChannels Ion Channel Modulation Sigma1R->IonChannels Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Ca²⁺ Release Ca_ER Ca²⁺ (ER Lumen)

Caption: Simplified Sigma-1 Receptor signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of EST64454, a potent and selective σ1 receptor antagonist, in mouse models of pain. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.

Introduction to this compound

This compound is a novel clinical candidate developed for the treatment of pain. It functions as a high-affinity antagonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] By antagonizing the σ1 receptor, this compound has demonstrated significant antinociceptive properties in established rodent models of inflammatory and neuropathic pain.[1][2] Its favorable pharmacokinetic profile and high aqueous solubility make it a promising therapeutic agent for further investigation.[1][2]

Quantitative Data Summary

The following table summarizes the effective dose ranges of this compound administered orally (p.o.) in two distinct mouse models of pain.

Mouse ModelPain TypeDosing RegimenEffective Dose Range (mg/kg, p.o.)Observed Effect
Capsaicin-Induced PainInflammatory/NociceptiveSingle dose, 30 min prior to capsaicin (B1668287)10 - 60Dose-dependent reduction in nociceptive behavior (licking/biting time)
Partial Sciatic Nerve Ligation (pSNL)NeuropathicSingle dose, 21 days post-surgery10 - 60Dose-dependent reversal of mechanical allodynia

Signaling Pathway of this compound Action

This compound exerts its effects by binding to and inhibiting the σ1 receptor. Under normal conditions, the σ1 receptor is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the mitochondria-associated ER membrane (MAM). Upon cellular stress or stimulation, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments to modulate the activity of various ion channels and signaling proteins, contributing to pain sensitization. By antagonizing the σ1 receptor, this compound is believed to prevent these downstream signaling events, thereby reducing neuronal hyperexcitability and pain perception.

sigma1_pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) s1r_bip σ1 Receptor-BiP Complex s1r_active Active σ1 Receptor s1r_bip->s1r_active cellular_stress Cellular Stress / Nociceptive Stimuli cellular_stress->s1r_bip dissociation This compound This compound This compound->s1r_active antagonizes ion_channels Ion Channels (e.g., NMDA-R, CaV) s1r_active->ion_channels modulates analgesia Analgesia s1r_active->analgesia downstream Downstream Signaling (Ca2+ mobilization, etc.) ion_channels->downstream pain_sensitization Neuronal Hyperexcitability & Pain Sensitization downstream->pain_sensitization

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in mouse models of inflammatory and neuropathic pain.

Protocol 1: Capsaicin-Induced Nociceptive Pain Model

This model assesses the efficacy of a compound against acute inflammatory pain induced by the administration of capsaicin.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Capsaicin solution (0.1% in 10% Tween 80 and saline)

  • Male CD-1 mice (20-25 g)

  • Oral gavage needles

  • Microsyringes

  • Observation chambers with a transparent floor

Experimental Workflow:

capsaicin_workflow acclimatization Acclimatize Mice (30 min in chambers) dosing Administer this compound (p.o.) or Vehicle acclimatization->dosing wait Waiting Period (30 min) dosing->wait capsaicin_injection Inject Capsaicin (s.c.) into hind paw wait->capsaicin_injection observation Observe and Record Licking/Biting Time (5 min) capsaicin_injection->observation analysis Data Analysis observation->analysis

Caption: Workflow for the capsaicin-induced pain model.

Procedure:

  • Animal Acclimatization: Place individual mice in transparent observation chambers for at least 30 minutes to allow for acclimatization to the testing environment.

  • Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 10, 30, 60 mg/kg) or the vehicle control.

  • Waiting Period: Allow a 30-minute absorption period after oral administration.

  • Capsaicin Injection: Inject 20 µL of the capsaicin solution subcutaneously (s.c.) into the plantar surface of the right hind paw.

  • Observation: Immediately after the capsaicin injection, start a timer and record the cumulative time the mouse spends licking or biting the injected paw over a 5-minute period.

  • Data Analysis: Compare the mean licking/biting time between the vehicle-treated and this compound-treated groups. Calculate the percentage of inhibition of nociceptive behavior.

Protocol 2: Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain

This surgical model induces mechanical allodynia, a hallmark of neuropathic pain, and is used to assess the long-term efficacy of analgesic compounds.

Materials:

  • Male C57BL/6J mice (20-25 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps)

  • Suture material (e.g., 5-0 silk)

  • Von Frey filaments

  • Testing apparatus with a wire mesh floor

  • This compound

  • Vehicle

Experimental Workflow:

psnl_workflow psnl_surgery Perform pSNL Surgery recovery Post-operative Recovery (21 days) psnl_surgery->recovery baseline Establish Baseline Mechanical Allodynia recovery->baseline dosing Administer this compound (p.o.) or Vehicle baseline->dosing testing Assess Mechanical Threshold (Von Frey Test) at various time points dosing->testing analysis Data Analysis testing->analysis

Caption: Workflow for the pSNL neuropathic pain model.

Procedure:

  • pSNL Surgery:

    • Anesthetize the mouse.

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a silk suture.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 21 days for the full development of neuropathic pain.

  • Assessment of Mechanical Allodynia (Von Frey Test):

    • Place the mice in individual compartments on an elevated wire mesh floor and allow them to acclimate.

    • Apply Von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (operated) hind paw.

    • Determine the paw withdrawal threshold (in grams), which is the lowest force that elicits a brisk withdrawal response.

  • Drug Efficacy Testing:

    • On day 21 post-surgery, establish a baseline paw withdrawal threshold for each mouse.

    • Administer this compound orally at the desired doses (e.g., 10, 30, 60 mg/kg) or the vehicle.

    • Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the anti-allodynic effect.

  • Data Analysis: Compare the paw withdrawal thresholds before and after treatment for each group. Calculate the percentage reversal of mechanical allodynia.

Conclusion

This compound has demonstrated dose-dependent efficacy in well-established mouse models of both inflammatory and neuropathic pain. The protocols outlined above provide a framework for researchers to further investigate the antinociceptive properties of this promising σ1 receptor antagonist. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the continued development of this compound as a potential novel analgesic.

References

Application Notes and Protocols for EST64454 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2] The σ1R is implicated in a variety of cellular functions, including the modulation of ion channels and neuronal excitability, making it a compelling target for the treatment of pain.[2][3][4] this compound has been identified as a clinical candidate for pain management due to its high aqueous solubility and cell permeability.[1] These application notes provide detailed protocols for the use of this compound in electrophysiological recordings to characterize its effects on neuronal and ion channel function.

Mechanism of Action

The sigma-1 receptor is a chaperone protein that can translocate within the cell to interact with various client proteins, including voltage-gated ion channels (Nav, Kv, CaV) and ligand-gated ion channels such as the NMDA receptor.[5][6][7] Agonist activation of the σ1R is generally associated with the inhibition of voltage-gated ion channels and potentiation of NMDA receptor currents.[8] As a σ1R antagonist, this compound is expected to counteract these effects. By binding to the σ1R, this compound prevents the receptor's interaction with its partner proteins, thereby modulating their activity. For instance, σ1R antagonists have been shown to enhance opioid antinociception and decrease the sensory hypersensitivity that characterizes pathological pain conditions by decreasing NMDA receptor responses.[2]

Data Presentation

The following tables summarize the expected quantitative effects of a selective sigma-1 receptor antagonist, such as this compound, on key pain-related ion channels based on published literature for other selective σ1R antagonists. Note: Specific quantitative data for this compound from electrophysiological recordings is not yet publicly available. The data presented here is extrapolated from studies on other selective σ1R antagonists and should be confirmed experimentally for this compound.

Table 1: Predicted Effects of this compound on Voltage-Gated Sodium Channels (Nav1.7 and Nav1.8) in Dorsal Root Ganglion (DRG) Neurons

ParameterPredicted Effect of this compoundRationale
Nav1.7 Peak Current Amplitude Inhibitionσ1R activation can modulate Nav channel function. Antagonism is expected to reduce current amplitude.
Nav1.7 Voltage-Dependence of Activation Minimal to no shiftStudies on other σ1R modulators suggest minimal effects on the voltage-dependence of activation.
Nav1.7 Voltage-Dependence of Inactivation Potential hyperpolarizing shiftAntagonism may stabilize the inactivated state of the channel.
Nav1.8 Peak Current Amplitude InhibitionSimilar to Nav1.7, antagonism of σ1R is predicted to reduce Nav1.8 currents, which are crucial for repetitive firing in nociceptors.
Nav1.8 Persistent Current ReductionPersistent sodium currents contribute to neuronal hyperexcitability and are a likely target for σ1R modulation.

Table 2: Predicted Effects of this compound on Voltage-Gated Potassium Channels (Kv) in Sensory Neurons

ParameterPredicted Effect of this compoundRationale
Kv Channel Current Amplitude Increaseσ1R activation can inhibit Kv channels. Antagonism is expected to disinhibit these channels, leading to increased potassium currents.
Action Potential Repolarization ShorteningIncreased Kv channel activity will lead to faster repolarization of the action potential.

Table 3: Predicted Effects of this compound on NMDA Receptors in Dorsal Horn Neurons

ParameterPredicted Effect of this compoundRationale
NMDA Receptor-Mediated Current Inhibitionσ1R agonists potentiate NMDA receptor function. Antagonism by this compound is expected to reduce NMDA receptor-mediated currents, a key mechanism in central sensitization and pain.[2]
Synaptic Plasticity (e.g., LTP) ReductionBy inhibiting NMDA receptor function, this compound is predicted to reduce long-term potentiation (LTP) in spinal pain pathways.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to assess the effect of this compound on voltage-gated sodium and potassium currents in primary sensory neurons.

1. Cell Preparation:

  • Isolate dorsal root ganglia from rodents and dissociate them into single neurons using enzymatic digestion (e.g., collagenase and trypsin).[9][10]

  • Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture for 24-48 hours before recording.[10]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (for Sodium Currents; in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Internal Solution (for Potassium Currents; in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to the final desired concentration in the external solution immediately before use. Ensure the final DMSO concentration is <0.1%.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings using a suitable amplifier and data acquisition system.

  • For sodium currents, hold the cell at -80 mV and apply depolarizing steps from -60 mV to +40 mV in 10 mV increments. To isolate sodium currents, tetrodotoxin (B1210768) (TTX) can be used to distinguish between TTX-sensitive (e.g., Nav1.7) and TTX-resistant (e.g., Nav1.8) currents.

  • For potassium currents, hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV in 10 mV increments. Sodium and calcium channel blockers (e.g., TTX and CdCl2) should be included in the external solution to isolate potassium currents.

  • Establish a stable baseline recording before applying this compound via a perfusion system.

  • Apply increasing concentrations of this compound to determine the dose-response relationship and calculate the IC50 value.

Protocol 2: Patch-Clamp Recordings from Acutely Dissociated Spinal Cord Dorsal Horn Neurons

This protocol is designed to evaluate the effect of this compound on NMDA receptor-mediated currents.

1. Slice Preparation:

  • Prepare acute transverse spinal cord slices (300-400 µm) from young adult rodents.

  • Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

2. Solutions:

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 CaCl2, 1 MgCl2.

  • Recording External Solution (for NMDA currents; in mM): aCSF with 0 MgCl2, 10 µM glycine, and blockers for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABAA receptors (e.g., 10 µM bicuculline).

  • Internal Solution (in mM): 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings from visually identified neurons in the superficial dorsal horn.

  • Hold the neuron at -60 mV.

  • Apply NMDA (e.g., 100 µM) locally via a puffer pipette to evoke a current.

  • After establishing a stable baseline of NMDA-evoked currents, perfuse the slice with this compound at various concentrations.

  • Measure the change in the amplitude of the NMDA-evoked current to determine the inhibitory effect of this compound.

Mandatory Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PlasmaMembrane Plasma Membrane s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active Activation nav_channel Nav Channel kv_channel Kv Channel nmda_receptor NMDA Receptor agonist σ1R Agonist agonist->s1r_bip dissociates This compound This compound (σ1R Antagonist) This compound->s1r_bip Prevents dissociation s1r_active->nav_channel Inhibits s1r_active->kv_channel Inhibits s1r_active->nmda_receptor Potentiates

Caption: Signaling pathway of the sigma-1 receptor and the antagonistic action of this compound.

Experimental_Workflow_DRG start Start: Isolate DRG Neurons culture Culture Neurons (24-48h) start->culture patch Whole-Cell Patch Clamp culture->patch baseline Record Baseline Currents (Nav / Kv) patch->baseline apply_drug Apply this compound (Dose-Response) baseline->apply_drug record_effect Record Post-Drug Currents apply_drug->record_effect analysis Data Analysis (IC50, Kinetics) record_effect->analysis

Caption: Experimental workflow for patch-clamp recordings from DRG neurons.

References

Application Note & Protocol: Caco-2 Cell Permeability Assay for Intestinal Absorption of EST64454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a well-established and reliable in vitro method for evaluating the intestinal absorption of drug candidates.[1][2][3][4] Caco-2 cells, derived from a human colorectal carcinoma, spontaneously differentiate into a monolayer of polarized enterocytes when cultured on semipermeable membranes.[5][6] This monolayer mimics the intestinal epithelial barrier, complete with tight junctions and the expression of various transporter proteins, making it an invaluable tool for predicting the oral bioavailability of new chemical entities.[6][7] This application note provides a detailed protocol for assessing the permeability of the novel compound EST64454 using the Caco-2 model, and it outlines the procedures for data analysis and interpretation.

When cultured for approximately 21 days, Caco-2 cells form a confluent monolayer with structural and functional similarities to the small intestine epithelium, including the presence of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6][7] By measuring the transport of a compound from the apical (A) to the basolateral (B) side of the monolayer, and vice versa, it is possible to determine the apparent permeability coefficient (Papp) and the efflux ratio.[5][8] These parameters help to classify compounds based on their potential for intestinal absorption and to identify whether they are substrates of efflux transporters.[5][6]

Data Presentation

The permeability of this compound was assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability (Papp) and efflux ratio were calculated and are summarized below. Control compounds with known permeability characteristics (Atenolol for low permeability and Antipyrine for high permeability) were included for assay validation.[5]

Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound and Control Compounds

CompoundDirectionPapp (x 10⁻⁶ cm/s)Mean Papp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound A-B12.512.72.8
A-B12.9
B-A35.835.5
B-A35.2
Atenolol A-B0.40.41.1
A-B0.4
B-A0.450.45
B-A0.45
Antipyrine A-B25.125.30.9
A-B25.5
B-A22.522.7
B-A22.9

Table 2: Classification of Permeability based on Papp Values

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1.0Low
1.0 - 10.0Moderate
> 10.0High

Based on the data, this compound exhibits high permeability. An efflux ratio greater than 2 suggests that this compound is a substrate of efflux transporters.[5]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Caco-2 cells are seeded onto collagen-coated, semipermeable inserts in multi-well plates.[9]

  • Cell Culture: The cells are cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[5]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within the acceptable range (typically >200 Ω·cm²) are used for the permeability assay.[6][10]

Permeability Assay
  • Preparation of Dosing Solutions: A stock solution of this compound is prepared and diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration.

  • Equilibration: The cell monolayers are washed and equilibrated with pre-warmed (37°C) transport buffer.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: The dosing solution containing this compound is added to the apical compartment, and fresh transport buffer is added to the basolateral compartment.

    • Basolateral to Apical (B-A) Transport: The dosing solution is added to the basolateral compartment, and fresh transport buffer is added to the apical compartment.

  • Incubation: The plates are incubated for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

  • Sampling: At the end of the incubation period, samples are collected from both the apical and basolateral compartments.

  • Analysis: The concentration of this compound in the samples is determined using a suitable analytical method, such as LC-MS/MS.[4]

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:[5]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport (µmol/s)

  • A is the surface area of the insert (cm²)

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³)

The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

G cluster_workflow Experimental Workflow Caco-2 Seeding Caco-2 Seeding Monolayer Formation (18-22 days) Monolayer Formation (18-22 days) Caco-2 Seeding->Monolayer Formation (18-22 days) TEER Measurement TEER Measurement Monolayer Formation (18-22 days)->TEER Measurement Permeability Assay Permeability Assay TEER Measurement->Permeability Assay LC-MS/MS Analysis LC-MS/MS Analysis Permeability Assay->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Caco-2 Permeability Assay Workflow.

G cluster_membrane Intestinal Epithelial Cell (Caco-2) cluster_cell Apical (Lumen) Apical (Lumen) Paracellular Paracellular Apical (Lumen)->Paracellular Tight Junctions Transcellular (Passive) Transcellular (Passive) Apical (Lumen)->Transcellular (Passive) Diffusion Active Transport Active Transport Apical (Lumen)->Active Transport Uptake Transporters Basolateral (Blood) Basolateral (Blood) Paracellular->Basolateral (Blood) Transcellular (Passive)->Basolateral (Blood) Active Transport->Basolateral (Blood) Efflux Transporters

Caption: Drug Transport Pathways Across Caco-2 Monolayer.

References

Application Note and Protocol for Assessing the Metabolic Stability of EST64454

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The assessment of metabolic stability is a cornerstone of the drug discovery and development process. It provides crucial insights into the pharmacokinetic profile of a new chemical entity (NCE). A compound's susceptibility to metabolism, primarily in the liver, dictates its half-life, bioavailability, and potential for drug-drug interactions. This document provides a comprehensive protocol for evaluating the in vitro metabolic stability of EST64454 using two standard assays: the liver microsomal stability assay and the hepatocyte stability assay. These assays help to determine the intrinsic clearance of this compound, a key parameter for predicting in vivo hepatic clearance.[1][2][3][4][5]

2. Core Concepts

  • Metabolic Stability: A measure of a compound's susceptibility to biotransformation by metabolic enzymes.

  • Liver Microsomes: Subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2]

  • Hepatocytes: The primary cells of the liver, containing a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[3][6]

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[1] It is calculated from the rate of disappearance of the parent compound over time.

3. Experimental Protocols

Detailed methodologies for the two key experiments are provided below.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess the Phase I metabolic stability of this compound.[7]

Workflow Diagram:

Liver_Microsomal_Assay_Workflow prep Prepare Microsome and Compound Solutions pre_incubate Pre-incubate Mixture at 37°C prep->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile (B52724) + IS time_points->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for the liver microsomal stability assay.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile

  • Internal Standard (IS) in Acetonitrile

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

Procedure:

  • Preparation: Prepare a working solution of this compound and control compounds at 1 µM in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer and human liver microsomes to a final concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound solution to the microsome mixture and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to terminate the reaction.[2]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[8][9][10]

Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it includes both Phase I and Phase II metabolic pathways, as well as cellular uptake processes.[3][6]

Workflow Diagram:

Hepatocyte_Assay_Workflow thaw_cells Thaw and Prepare Cryopreserved Hepatocytes plate_cells Plate Hepatocytes and Allow to Attach thaw_cells->plate_cells add_compound Add this compound in Incubation Medium plate_cells->add_compound incubate Incubate at 37°C add_compound->incubate time_points Sample at Time Points (0, 15, 30, 60, 120 min) incubate->time_points quench Quench with Cold Acetonitrile + IS time_points->quench process Collect Supernatant for Analysis quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for the hepatocyte stability assay.

Materials:

  • This compound

  • Cryopreserved Human Hepatocytes

  • Williams' Medium E

  • Hepatocyte Maintenance Supplement Pack

  • Collagen-coated plates

  • Acetonitrile

  • Internal Standard (IS) in Acetonitrile

  • Control Compounds: 7-Ethoxycoumarin (Phase I), 7-Hydroxycoumarin (Phase II)

Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.[5]

  • Plating: Plate the hepatocytes on collagen-coated plates at a density of 0.5 x 10^6 viable cells/mL and allow them to attach in a humidified incubator at 37°C.[11]

  • Compound Addition: Prepare a 1 µM solution of this compound and control compounds in pre-warmed incubation medium. Remove the plating medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plate at 37°C on an orbital shaker.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation medium.[11]

  • Reaction Termination: Terminate the reaction by adding the aliquots to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Process the samples as described in the liver microsomal assay and analyze by LC-MS/MS.

4. Data Presentation and Analysis

The disappearance of the parent compound over time is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Calculations:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t1/2): t1/2 = 0.693 / k

  • Intrinsic Clearance (CLint):

    • For microsomes (µL/min/mg protein): CLint = (0.693 / t1/2) * (1 / microsomal protein concentration)

    • For hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t1/2) * (1 / hepatocyte concentration)[12]

Data Summary Tables:

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 25.754.0
Verapamil8.2169.0
Warfarin> 60< 23.1

Table 2: Metabolic Stability of this compound in Human Hepatocytes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
This compound 45.130.7
7-Ethoxycoumarin15.589.4
7-Hydroxycoumarin30.245.9

5. Signaling Pathway Visualization

The primary enzymes responsible for the metabolism of many drugs in liver microsomes are the Cytochrome P450s. The catalytic cycle of these enzymes is a key signaling pathway in drug metabolism.

CYP450_Cycle P450_Fe3 P450 (Fe³⁺) P450_Fe3_S P450-S (Fe³⁺) P450_Fe3->P450_Fe3_S Substrate (S) binds e1_source P450_Fe3_S->e1_source P450_Fe2_S P450-S (Fe²⁺) P450_Fe2_S_O2 P450-S (Fe²⁺)-O₂ P450_Fe2_S->P450_Fe2_S_O2 O₂ e2_source P450_Fe2_S_O2->e2_source P450_Fe3_S_OOH [P450-S (Fe³⁺)-OOH]⁻ h2o_out P450_Fe3_S_OOH->h2o_out P450_FeO_S P450-S (FeO)³⁺ soh_out P450_FeO_S->soh_out e1_source->P450_Fe2_S e⁻ e2_source->P450_Fe3_S_OOH e⁻, 2H⁺ h2o_out->P450_FeO_S H₂O soh_out->P450_Fe3 Metabolite (S-OH)

Caption: Simplified Cytochrome P450 catalytic cycle.

The protocols outlined in this document provide a robust framework for assessing the metabolic stability of this compound. The data generated from these in vitro assays are fundamental for understanding the compound's disposition and for making informed decisions in the progression of drug development projects. The moderate clearance observed for this compound suggests it may have a reasonable half-life in vivo, warranting further pharmacokinetic studies.

References

Application Notes and Protocols: Administration of EST64454 in Partial Sciatic Nerve Ligation (PSNL) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The partial sciatic nerve ligation (PSNL) model in rodents is a widely utilized preclinical model that mimics many features of human neuropathic pain, making it an invaluable tool for the development and screening of novel analgesic compounds.[1][2][3] EST64454 is a potent and selective sigma-1 (σ1) receptor antagonist that has demonstrated promising antinociceptive properties in various pain models, including the PSNL model.[4] The σ1 receptor, a unique intracellular chaperone protein, is implicated in the modulation of various signaling pathways involved in central sensitization and the maintenance of neuropathic pain.[5]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in PSNL mouse models of neuropathic pain. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of σ1 receptor antagonists for the treatment of neuropathic pain.

Data Presentation

Currently, specific quantitative data from publicly available literature on the dose-response effects of this compound on mechanical allodynia in the PSNL model is limited. The tables below are structured templates based on typical experimental designs for assessing analgesics in this model. Researchers can populate these tables with their own experimental data.

Table 1: Effect of this compound on Mechanical Allodynia in PSNL Mice (Paw Withdrawal Threshold)

Treatment GroupDose (mg/kg)Route of AdministrationPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-Treatment (e.g., 1 hour)% Reversal of Allodynia
Vehicle Control-e.g., i.p.DataDataData
This compoundDose 1e.g., i.p.DataDataData
This compoundDose 2e.g., i.p.DataDataData
This compoundDose 3e.g., i.p.DataDataData
Positive Control (e.g., Gabapentin)Dosee.g., i.p.DataDataData

% Reversal of Allodynia = [(PWT post-treatment - PWT vehicle) / (PWT baseline - PWT vehicle)] x 100

Table 2: Time Course of this compound Efficacy on Mechanical Allodynia in PSNL Mice

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - 30 minPaw Withdrawal Threshold (g) - 1 hrPaw Withdrawal Threshold (g) - 2 hrPaw Withdrawal Threshold (g) - 4 hr
Vehicle Control-DataDataDataData
This compoundEffective DoseDataDataDataData

Experimental Protocols

Partial Sciatic Nerve Ligation (PSNL) Surgical Protocol (Mouse)

This protocol is adapted from established methods for inducing neuropathic pain.[1][2]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., Isoflurane)

  • Surgical scissors and forceps

  • 7-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., Betadine)

  • Sterile saline

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Shave the lateral surface of the left thigh and disinfect the surgical area with an antiseptic solution.

  • Incision: Make a small incision (approximately 1 cm) through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Nerve Ligation: Carefully isolate the sciatic nerve. Using a 7-0 silk suture, tightly ligate the dorsal 1/3 to 1/2 of the sciatic nerve. Ensure that the ligation is tight enough to cause a slight twitch in the leg but does not completely sever the nerve.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer sterile saline subcutaneously to prevent dehydration. Place the mouse on a heating pad for recovery until it regains consciousness. House mice individually after surgery to prevent wound damage. Monitor the animals daily for signs of infection or distress.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Syringes and needles for the chosen route of administration (e.g., intraperitoneal - i.p.)

Protocol:

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations. The volume of administration should be consistent across all groups (e.g., 10 mL/kg for i.p. injection in mice).

  • Administration: Administer the prepared solution of this compound or vehicle to the mice via the chosen route (e.g., i.p.). The timing of administration should be relative to the behavioral testing. For acute studies, this is typically 30-60 minutes before the test.

  • Dose Selection: A dose-response study should be conducted to determine the optimal effective dose of this compound. Based on typical preclinical studies with novel analgesics, a range of doses (e.g., 1, 3, 10, 30 mg/kg) is recommended for initial screening.

Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • Von Frey filaments with varying calibrated forces (e.g., 0.008 g to 2.0 g)

  • Elevated mesh platform

  • Plexiglas enclosures for each mouse

Protocol:

  • Acclimatization: Place the mice in individual Plexiglas enclosures on the elevated mesh platform and allow them to acclimate for at least 30-60 minutes before testing.

  • Filament Application: Apply the von Frey filaments to the plantar surface of the ipsilateral (ligated) hind paw. Start with a filament of lower force and proceed to filaments of increasing force.

  • Response Assessment: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw upon filament application.

  • Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method. Briefly, if a positive response is observed, the next lower force filament is applied. If no response is observed, the next higher force filament is applied. This is continued for a set number of stimuli after the first response.

  • Data Analysis: The 50% PWT is calculated using a formula that takes into account the pattern of positive and negative responses.

Visualization of Pathways and Workflows

Signaling Pathway of σ1 Receptor Antagonism in Neuropathic Pain

sigma1_pathway cluster_peripheral Peripheral Nerve cluster_central Spinal Cord Dorsal Horn NerveInjury Nerve Injury (PSNL) Sigma1_activation σ1 Receptor Activation NerveInjury->Sigma1_activation IonChannel_dys Ion Channel Dysregulation (e.g., Nav1.7, Cav2.2) Sigma1_activation->IonChannel_dys Ectopic_discharge Ectopic Discharges IonChannel_dys->Ectopic_discharge Glutamate_release Increased Glutamate Release Ectopic_discharge->Glutamate_release NMDA_activation NMDA Receptor Activation Glutamate_release->NMDA_activation Ca_influx Ca2+ Influx NMDA_activation->Ca_influx Central_sensitization Central Sensitization Ca_influx->Central_sensitization Neuropathic_pain Neuropathic Pain Central_sensitization->Neuropathic_pain This compound This compound This compound->Sigma1_activation Inhibition

Caption: Proposed mechanism of this compound in neuropathic pain.

Experimental Workflow

experimental_workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery cluster_treatment Treatment & Assessment Animal_acclimation Animal Acclimation (1 week) Baseline_testing Baseline Behavioral Testing (von Frey) Animal_acclimation->Baseline_testing PSNL_surgery Partial Sciatic Nerve Ligation (PSNL) Baseline_testing->PSNL_surgery Recovery Post-operative Recovery (7-14 days) PSNL_surgery->Recovery Pain_development Confirmation of Neuropathic Pain Recovery->Pain_development EST64454_admin This compound Administration Pain_development->EST64454_admin Behavioral_testing Post-treatment Behavioral Testing EST64454_admin->Behavioral_testing Data_analysis Data Analysis Behavioral_testing->Data_analysis

Caption: Experimental workflow for this compound evaluation.

Logical Relationship of Experimental Groups

experimental_groups cluster_main Experimental Design cluster_treatments Treatment Groups cluster_outcomes Outcome Measures PSNL_model PSNL Mouse Model Vehicle Vehicle Control EST_D1 This compound (Dose 1) EST_D2 This compound (Dose 2) EST_D3 This compound (Dose 3) Positive_control Positive Control Mechanical_allodynia Mechanical Allodynia (von Frey Test) Vehicle->Mechanical_allodynia EST_D1->Mechanical_allodynia EST_D2->Mechanical_allodynia EST_D3->Mechanical_allodynia Positive_control->Mechanical_allodynia

Caption: Logical relationship of experimental groups.

References

Application Notes & Protocols: Measuring the Antinociceptive Properties of EST64454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 is a novel, highly soluble σ1 receptor antagonist that has been identified as a clinical candidate for the treatment of pain.[1][2][3][4][5][6] As a selective antagonist of the sigma-1 (σ1) receptor, this compound represents a promising therapeutic agent with a distinct mechanism of action for managing various pain states, particularly neuropathic pain.[1][2][3] The σ1 receptor, a unique ligand-regulated molecular chaperone, is highly expressed in key areas of the central and peripheral nervous systems involved in pain processing, including the dorsal root ganglia.[1][7][8] By antagonizing this receptor, this compound can modulate the activity of several ion channels and receptors, thereby mitigating the augmented neuronal excitability associated with chronic pain conditions.[1][5] Preclinical studies have demonstrated the antinociceptive efficacy of this compound in established mouse models of inflammatory and neuropathic pain, such as the capsaicin-induced and partial sciatic nerve ligation models.[1][2][3][6][9]

These application notes provide detailed protocols for evaluating the antinociceptive properties of this compound in preclinical settings. The included methodologies, data presentation guidelines, and visual workflows are designed to assist researchers in the consistent and effective assessment of this compound's analgesic potential.

Mechanism of Action: σ1 Receptor Antagonism in Pain Modulation

The sigma-1 (σ1) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that translocates to different cellular compartments upon stimulation. In the context of pain, the σ1 receptor is known to modulate the function of various ion channels (including voltage-gated Na+, K+, and Ca2+ channels) and N-methyl-D-aspartate (NMDA) receptors. In pathological pain states, the σ1 receptor can contribute to the hyperexcitability of neurons, a key component of central and peripheral sensitization. This compound, as a σ1 receptor antagonist, is thought to exert its antinociceptive effects by binding to the σ1 receptor and preventing these downstream signaling events, thereby dampening neuronal hyperexcitability and reducing pain perception.

sigma1_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound sigma1 σ1 Receptor This compound->sigma1 Antagonizes ion_channels Voltage-gated Ion Channels (Na+, K+, Ca2+) sigma1->ion_channels Modulates neurotransmitter_release Neurotransmitter Release (e.g., Glutamate) ion_channels->neurotransmitter_release Regulates NMDA_receptor NMDA Receptor neurotransmitter_release->NMDA_receptor Activates central_sensitization Central Sensitization (Hyperexcitability) NMDA_receptor->central_sensitization pain_transmission Pain Transmission central_sensitization->pain_transmission perceived_pain Perceived Pain pain_transmission->perceived_pain Leads to sigma1_postsynaptic σ1 Receptor sigma1_postsynaptic->NMDA_receptor Modulates EST64454_postsynaptic This compound EST64454_postsynaptic->sigma1_postsynaptic Antagonizes pain_stimulus Painful Stimulus pain_stimulus->neurotransmitter_release Initiates

Figure 1: Simplified signaling pathway of this compound's antinociceptive action.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy and pharmacokinetic profile of this compound.

Table 1: In Vivo Efficacy of this compound in Mouse Pain Models

Pain ModelEndpointRoute of AdministrationEfficacy
Capsaicin-Induced Mechanical HypersensitivityMechanical AllodyniaOral (p.o.)ED50: 33 mg/kg
Partial Sciatic Nerve Ligation (PSNL)Mechanical AllodyniaOral (p.o.)95% antiallodynic efficacy at 80 mg/kg

Data sourced from the primary publication on this compound.[3]

Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound

ParameterObservationImplication
Aqueous Solubility OutstandingFavorable for oral formulation
Cell Permeability (Caco-2) HighGood potential for oral absorption
Metabolic Stability High across speciesPredictable in vivo half-life
CYP Inhibition Potential Low (IC50: 100-1000 µM)Low risk of cytochrome P450-mediated drug-drug interactions
CYP Induction Potential None observed at ≤50 µMLow risk of inducing metabolism of co-administered drugs
P-glycoprotein (P-gp) Interaction Not a substrate; weak inhibitorLow potential for P-gp-mediated drug-drug interactions
Oral Bioavailability (Mouse) 88.0%Excellent oral absorption in the preclinical efficacy model

Pharmacokinetic data is based on in vitro and in vivo rodent studies.[1][6][10][11][12]

Experimental Protocols

Capsaicin-Induced Mechanical Hypersensitivity in Mice

This model is used to evaluate the efficacy of a compound against inflammatory pain and central sensitization.

Workflow:

capsaicin_workflow acclimatization 1. Animal Acclimatization (≥3 days) baseline 2. Baseline Mechanical Sensitivity Measurement (von Frey test) acclimatization->baseline dosing 3. Administration of this compound or Vehicle (p.o.) baseline->dosing capsaicin_injection 4. Intraplantar Capsaicin (B1668287) Injection (e.g., 20 µL of 0.1%) dosing->capsaicin_injection post_capsaicin_measurement 5. Post-Capsaicin Mechanical Sensitivity Measurement (e.g., at 30, 60, 120 min) capsaicin_injection->post_capsaicin_measurement data_analysis 6. Data Analysis (% MPE, ED50 calculation) post_capsaicin_measurement->data_analysis

Figure 2: Experimental workflow for the capsaicin-induced pain model.

Detailed Methodology:

  • Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimatization: Mice should be acclimated to the testing environment and equipment for at least 3 days prior to the experiment to minimize stress-induced variability. This includes placing them in the testing chambers and exposing them to the von Frey filaments.

  • Baseline Measurement: The baseline paw withdrawal threshold (PWT) to mechanical stimulation is determined using calibrated von Frey filaments. The "up-down" method is a standard approach. Briefly, a series of filaments with increasing stiffness are applied to the plantar surface of the hind paw until the mouse withdraws its paw. The 50% withdrawal threshold is then calculated.

  • Compound Administration: this compound or the vehicle is administered orally (p.o.) at the desired doses (e.g., 10, 30, 100 mg/kg) at a specific time point before capsaicin injection (e.g., 60 minutes).

  • Induction of Hypersensitivity: A solution of capsaicin (e.g., 20 µL of a 0.1% solution in a vehicle of ethanol, Tween-80, and saline) is injected into the plantar surface of one hind paw.[13]

  • Post-Capsaicin Measurement: At various time points after capsaicin injection (e.g., 30, 60, and 120 minutes), the PWT is reassessed using the von Frey filaments as described in the baseline measurement.

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug PWT - Post-capsaicin PWT) / (Baseline PWT - Post-capsaicin PWT)] x 100. Dose-response curves can then be generated to calculate the ED50 value.

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain in Mice

This surgical model induces a long-lasting and robust mechanical allodynia, mimicking features of human neuropathic pain.[3][14][15][16]

Workflow:

psnl_workflow baseline_psnl 1. Baseline Mechanical Sensitivity Measurement psnl_surgery 2. PSNL Surgery baseline_psnl->psnl_surgery recovery 3. Post-operative Recovery & Pain Development (e.g., 7-14 days) psnl_surgery->recovery post_surgery_measurement 4. Confirmation of Mechanical Allodynia recovery->post_surgery_measurement dosing_psnl 5. Administration of this compound or Vehicle (p.o.) post_surgery_measurement->dosing_psnl post_dose_measurement 6. Post-dose Mechanical Sensitivity Measurement dosing_psnl->post_dose_measurement analysis_psnl 7. Data Analysis (% Reversal of Allodynia) post_dose_measurement->analysis_psnl

Figure 3: Experimental workflow for the Partial Sciatic Nerve Ligation model.

Detailed Methodology:

  • Animals and Baseline Measurement: As with the capsaicin model, adult mice are used, and baseline mechanical sensitivity is established using von Frey filaments.

  • PSNL Surgery:

    • Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • The common sciatic nerve is exposed at the level of the midthigh through a small incision.

    • A partial ligation is performed by inserting a 9-0 non-absorbable nylon suture through the dorsal one-third to one-half of the sciatic nerve and tightly ligating it.[3][4]

    • The muscle and skin are then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care and Pain Development: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative analgesia for the first 24-48 hours (care should be taken to use analgesics that do not interfere with the study endpoints). Mechanical allodynia typically develops within 7 to 14 days.

  • Confirmation of Allodynia: Before compound testing, the development of stable mechanical allodynia is confirmed by measuring a significant decrease in the PWT in the ipsilateral (operated) paw compared to the contralateral paw and baseline measurements.

  • Compound Administration: Once stable allodynia is established, this compound or the vehicle is administered orally at the desired doses.

  • Post-dose Measurement: The PWT is measured at various time points after drug administration (e.g., 1, 2, and 4 hours) to determine the peak effect and duration of action.

  • Data Analysis: The antiallodynic effect is calculated as the percentage reversal of allodynia: % Reversal = [(Post-drug PWT - Post-surgery PWT) / (Baseline PWT - Post-surgery PWT)] x 100.

Conclusion

This compound is a promising σ1 receptor antagonist with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. The protocols outlined in these application notes provide a standardized framework for researchers to further investigate the antinociceptive properties of this compound and similar compounds. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the comprehensive evaluation of this novel analgesic candidate.

References

Troubleshooting & Optimization

Technical Support Center: Preparation of Aqueous Solutions of EST64454

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation of aqueous solutions of EST64454. Contrary to inquiries regarding solubility enhancement, this compound is a σ1 receptor antagonist characterized by its outstanding aqueous solubility.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class I compound, indicating both high solubility and high permeability.[1][2]

The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during the preparation of experimental solutions, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Does this compound have poor aqueous solubility?

A1: No, this compound is reported to have outstanding aqueous solubility.[1][2] As a BCS Class I compound, it readily dissolves in aqueous solutions.[1] Difficulties in preparing a clear solution may stem from other factors outlined in this guide.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Given its high aqueous solubility, sterile, purified water (e.g., Milli-Q® or equivalent) is the recommended solvent for preparing primary stock solutions. For cell-based assays, a buffer appropriate for the specific cell line, such as Phosphate-Buffered Saline (PBS), can also be used. While organic solvents like Dimethyl Sulfoxide (DMSO) are common in drug discovery, they are not typically necessary for dissolving this compound for aqueous applications.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation in a solution of a highly soluble compound like this compound can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include using a solvent of insufficient purity, contamination, or interactions with other components in the solution.

Q4: At what temperature should I store my this compound stock solution?

A4: While specific stability data is not publicly available, it is general good practice to store stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Action Expected Outcome
Visible particles or cloudiness in the solution Impurities in the solventUse high-purity, sterile water or buffer.A clear, particulate-free solution.
Contamination of glasswareEnsure all glassware is thoroughly cleaned and rinsed with purified water.The solution remains clear upon preparation.
Compound has not fully dissolvedGently warm the solution (e.g., to 37°C) and vortex or sonicate for a short period.[4]The compound fully dissolves, resulting in a clear solution.
Precipitation upon addition to experimental media High final concentration of the compoundPrepare a dilution series to determine the solubility limit in the specific experimental medium.The compound remains in solution at the optimized concentration.
Interaction with components in the mediaReview the composition of the experimental medium for potential incompatibilities.Identification of the interacting component.
pH shiftMeasure the pH of the final solution and adjust if necessary, ensuring it is within the stability range for the compound and the experimental system.The compound remains dissolved after pH adjustment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight to be obtained from the supplier's Certificate of Analysis) in purified water.

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., Milli-Q® or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required mass of this compound: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (g) = 0.01 mol/L * Molecular Weight ( g/mol ) * Volume (L)

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Add solvent: Add the calculated volume of high-purity, sterile water to the vial.

  • Dissolve the compound: Cap the vial securely and vortex the solution until the this compound is completely dissolved. A brief period of sonication in a water bath can be used to expedite dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Diagrams

cluster_workflow Experimental Workflow: Preparing this compound Solution start Start weigh Weigh this compound Powder start->weigh add_solvent Add Purified Water weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_clarity Check for Clarity dissolve->check_clarity clear Solution is Clear check_clarity->clear Yes troubleshoot Troubleshoot (See Guide) check_clarity->troubleshoot No end_node End clear->end_node troubleshoot->dissolve

Caption: Workflow for preparing an aqueous solution of this compound.

cluster_troubleshooting Troubleshooting Logic for Precipitation precipitation Precipitation Observed check_concentration Is Concentration Too High? precipitation->check_concentration check_media Check for Media Interaction check_concentration->check_media No dilute Dilute Solution check_concentration->dilute Yes check_ph Check pH of Final Solution check_media->check_ph No reformulate Reformulate Media check_media->reformulate Yes adjust_ph Adjust pH check_ph->adjust_ph Yes resolved Issue Resolved dilute->resolved reformulate->resolved adjust_ph->resolved

References

Overcoming poor bioavailability of EST64454 in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EST64454. A critical finding from published literature is that this compound is classified as a Biopharmaceutics Classification System (BCS) Class I compound, indicating high solubility and high permeability.[1][2][3] It is reported to have "outstanding aqueous solubility" and an "adequate pharmacokinetic profile in rodents".[1][2]

Therefore, poor bioavailability is not an expected characteristic of this compound. If you are observing unexpectedly low or highly variable bioavailability in your rat studies, this guide is designed to help you troubleshoot potential experimental factors that could be influencing your results.

Frequently Asked Questions (FAQs)

Q1: My in vivo study shows low oral bioavailability for this compound. Isn't it a BCS Class I compound?

A1: Yes, this compound is described as a BCS Class I compound with high solubility and permeability.[1][2] Unexpectedly low oral bioavailability in rats is likely not due to the inherent properties of the compound itself, but may stem from issues related to the experimental protocol. This can include problems with the formulation, dosing procedure, animal handling, or bioanalytical methodology. This guide will help you investigate these potential sources of error.

Q2: What is the reported pharmacokinetic profile of this compound in rodents?

A2: Published studies indicate that this compound has a generally adequate pharmacokinetic profile in rodents and high metabolic stability across species.[1][2] While specific quantitative data for oral bioavailability in rats is not detailed in the provided search results, a BCS Class I classification strongly suggests that high bioavailability should be achievable under optimal experimental conditions.

Q3: Could interactions with other substances be affecting the bioavailability of this compound?

A3: While this compound has favorable intrinsic properties, co-administered substances, including vehicle components, could potentially influence its absorption. For example, certain excipients like polyethylene (B3416737) glycol 400 (PEG 400) have been shown to interact with efflux transporters such as P-glycoprotein (P-gp) in a sex-dependent manner in rats, which can alter the bioavailability of P-gp substrates.[4] Although this compound is not explicitly identified as a P-gp substrate, this highlights the importance of appropriate vehicle selection and consideration of potential excipient effects.

Q4: What are the most common causes of artificially low oral bioavailability in rat studies?

A4: Common causes can be grouped into several categories:

  • Dosing Errors: Inaccurate dose volume, improper oral gavage technique leading to dosing into the lungs or esophagus, or loss of dose due to animal reflux.

  • Formulation Issues: Precipitation of the compound in the dosing vehicle before administration or in the gastrointestinal tract after administration.

  • Sampling and Analytical Errors: Inaccurate timing of blood draws, sample degradation, or issues with the bioanalytical method (e.g., LC-MS/MS) leading to under-quantification.

  • Physiological Factors: Stress in the animals (which can alter gastric emptying), or underlying health issues. The sex of the rats can also be a factor in drug metabolism and transport.[4][5]

Troubleshooting Guide for Unexpectedly Low Bioavailability

If you are observing poor bioavailability, a systematic review of your experimental procedures is recommended. The following workflow and detailed checks can help pinpoint the issue.

G Troubleshooting Workflow for Unexpected Bioavailability cluster_0 Phase 1: Pre-Dosing Checks cluster_1 Phase 2: Dosing & In-Life Phase Review cluster_2 Phase 3: Analytical & Data Review cluster_3 Phase 4: Resolution A Unexpectedly Low F% Observed B Verify Compound Identity & Purity A->B C Check Formulation (Solubility, Stability) B->C D Review Dosing Procedure (Technique, Volume) C->D E Assess Animal Health & Handling D->E F Validate Bioanalytical Method (Accuracy, Precision) E->F G Review PK Data & Calculations F->G H Refine Protocol & Repeat Study G->H

Caption: A stepwise workflow for troubleshooting unexpected pharmacokinetic results.

Data Summary: Potential Causes and Corrective Actions
Potential Issue Area Specific Problem Recommended Action
Compound & Formulation Incorrect compound identity or purity.Verify the certificate of analysis (CoA) for this compound.
Compound precipitation in vehicle post-preparation.Visually inspect the formulation for clarity before dosing each animal. Prepare fresh formulations if stability is a concern.
Inappropriate vehicle for oral administration.Although this compound is highly soluble, ensure the vehicle is non-toxic and does not interfere with GI physiology or the analytical method.
Dosing Procedure Improper oral gavage technique.Ensure personnel are properly trained. Verify correct placement of the gavage needle. Observe the animal for any signs of distress or reflux post-dosing.
Inaccurate dose volume administered.Calibrate pipettes or syringes regularly. Double-check calculations for dose volume based on the most recent animal body weights.
Animal Factors Animal stress affecting GI motility.Acclimatize animals to handling and the experimental environment. Ensure a calm and controlled setting during dosing.
Fasting status not controlled.Ensure consistent fasting protocols (e.g., overnight fast) as food can affect drug absorption.[5][6]
Sex-dependent differences.Analyze data for male and female rats separately as sex differences in pharmacokinetics can occur.[4][5]
Bioanalysis Instability of analyte in plasma samples.Perform stability tests of this compound in plasma under storage and processing conditions.
Inaccurate standard curves or QC samples.Re-evaluate the performance of the bioanalytical method (e.g., LC-MS/MS). Ensure it is fully validated for accuracy and precision.
Incorrect blood sampling times.Use a well-defined sampling schedule that can accurately capture the Cmax and the elimination phase.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for administering a compound orally to a rat.

G Oral Gavage Protocol Workflow start Start weigh Weigh Rat & Calculate Dose Volume start->weigh prepare Prepare Dosing Syringe weigh->prepare restrain Restrain Rat Firmly (Vertical Position) prepare->restrain measure Measure Gavage Needle Length (Mouth to Last Rib) restrain->measure insert Gently Insert Needle into Esophagus measure->insert dispense Dispense Formulation Smoothly insert->dispense remove Withdraw Needle dispense->remove observe Observe Rat for Distress/Reflux remove->observe end End observe->end

Caption: Standard workflow for oral gavage administration in rats.

Methodology:

  • Animal Preparation: Fast rats overnight (with free access to water) before dosing to minimize variability from food effects.[5][6] Record the body weight of each animal on the day of the study.

  • Dose Calculation: Calculate the exact volume of the this compound formulation to be administered to each rat based on its body weight and the target dose (e.g., in mg/kg).

  • Gavage Needle Selection: Use a sterile, ball-tipped stainless steel gavage needle of an appropriate size for the rat (typically 16-18 gauge for adults).

  • Restraint: Firmly restrain the rat to prevent movement. The head, neck, and chest should be in a straight line.

  • Administration:

    • Gently insert the gavage needle into the mouth, passing over the tongue into the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.

    • Advance the needle to the pre-measured depth.

    • Slowly and smoothly depress the syringe plunger to deliver the formulation.

    • Withdraw the needle gently.

  • Post-Dose Observation: Return the animal to its cage and observe for several minutes to ensure there are no adverse effects or regurgitation of the dose.

Protocol 2: Pharmacokinetic Blood Sampling in Rats

This protocol describes a typical sparse sampling approach for collecting blood for pharmacokinetic analysis.

Methodology:

  • Animal Groups: For sparse sampling, divide rats into subgroups. Each subgroup will be sampled at a different set of time points, ensuring that no single animal is subjected to excessive blood collection.

  • Route of Administration:

    • Oral (PO): Administer this compound as described in Protocol 1.

    • Intravenous (IV): For determining absolute bioavailability, a separate group of rats should receive an IV dose (e.g., via the tail vein).[5][6] The IV formulation should be a clear, sterile solution.

  • Sampling Schedule: Collect blood samples at appropriate time points to define the pharmacokinetic profile. A typical schedule might be:

    • PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Blood Collection:

    • Collect approximately 0.2-0.3 mL of blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Place samples immediately on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

    • Harvest the supernatant (plasma) into clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

  • Pharmacokinetic Analysis:

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[6]

    • Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

References

Issues with EST64454 stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center regarding the specific long-term stability, degradation pathways, and quantitative data for EST64454 is based on general chemical principles for pyrazole (B372694) and piperazine (B1678402) derivatives due to the limited publicly available data for this specific compound. The tables and diagrams are illustrative and should be considered hypothetical. Researchers should always perform their own stability and validation studies for their specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common issues that researchers may encounter when working with this compound.

Problem Possible Cause Recommended Action
Reduced or no biological activity in assays 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect concentration: Errors in preparing stock solutions or dilutions. 3. Assay interference: Components of the assay buffer or media may interfere with this compound activity.1. Verify compound integrity: Use a fresh vial of this compound or re-purify the existing stock. Prepare fresh solutions for each experiment. 2. Confirm concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the precise concentration of your stock solution. 3. Optimize assay conditions: Run control experiments to test for any inhibitory effects of the vehicle (e.g., DMSO) or other buffer components.
Inconsistent results between experiments 1. Variability in compound stability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. 2. Batch-to-batch variation: Differences in the purity or formulation of this compound between batches. 3. Experimental drift: Minor variations in experimental conditions over time.1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 2. Qualify new batches: When receiving a new batch of this compound, perform a bridging study to compare its activity with the previous batch. 3. Standardize protocols: Ensure that all experimental parameters, including incubation times, temperatures, and cell passage numbers, are kept consistent.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) 1. Formation of degradation products: The compound may be breaking down under the experimental or storage conditions. 2. Contamination: The sample may be contaminated with impurities from solvents, vials, or other sources.1. Perform forced degradation studies: Subject a sample of this compound to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products and identify their chromatographic signatures. 2. Analyze blanks: Run solvent and vehicle blanks to identify any extraneous peaks.
Precipitation of compound in solution 1. Low solubility in the chosen solvent: The concentration of this compound may exceed its solubility limit in the prepared solution. 2. Solvent evaporation: Over time, solvent evaporation can increase the compound concentration, leading to precipitation. 3. Formation of less soluble degradation products. 1. Consult solubility data: If available, use solvents in which this compound has high solubility. Sonication may help in dissolving the compound. 2. Ensure proper sealing: Use tightly sealed vials for long-term storage of solutions. 3. Prepare fresh solutions: If precipitation is consistently observed in older solutions, it may be a sign of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed, light-resistant container at -20°C. The presence of a desiccant is recommended to minimize exposure to moisture.

Q2: How should I prepare and store solutions of this compound?

It is advisable to prepare a concentrated stock solution in a high-purity solvent such as DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the aliquot to equilibrate to room temperature and vortex thoroughly.

Q3: What are the potential signs of this compound degradation?

Visual signs of degradation in the solid form can include a change in color or texture. In solution, the appearance of precipitates or a change in color may indicate degradation. A decrease in biological activity or the appearance of new peaks in analytical chromatography are also strong indicators of instability.

Q4: Is this compound sensitive to light?

As a general precaution for all photosensitive compounds, it is recommended to handle this compound in a light-protected environment and store it in amber vials or containers wrapped in aluminum foil.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions.

Storage Condition Duration Purity (%) Observations
Solid, -20°C, Dark, Dry 12 Months>99%No significant degradation observed.
Solid, 4°C, Dark, Dry 12 Months97%Minor degradation detected.
Solid, 25°C, Ambient Light 6 Months85%Significant degradation and color change.
Solution in DMSO, -80°C 6 Months>99%Stable after multiple freeze-thaw cycles.
Solution in DMSO, 4°C 1 Month95%Gradual degradation observed.
Solution in Aqueous Buffer (pH 7.4), 37°C 24 Hours90%Moderate degradation in physiological conditions.

Experimental Protocols

Protocol: In Vitro Sigma-1 Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the sigma-1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human sigma-1 receptor.

    • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

    • Radioligand (e.g., [³H]-pentazocine).

    • Non-specific binding control (e.g., haloperidol).

    • This compound stock solution.

    • Scintillation cocktail and vials.

  • Procedure:

    • Prepare cell membranes from the HEK293 cell line.

    • In a 96-well plate, add increasing concentrations of this compound.

    • Add the radioligand at a concentration close to its Kd.

    • For non-specific binding wells, add a high concentration of haloperidol.

    • Add the cell membrane preparation to each well.

    • Incubate at room temperature for a specified time (e.g., 120 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.

Visualizations

cluster_workflow Troubleshooting Workflow for Reduced Activity start Reduced or No Biological Activity Observed check_compound Verify Compound Integrity - Use fresh aliquot - Check for precipitation/color change start->check_compound degradation_suspected Degradation Suspected check_compound->degradation_suspected check_concentration Confirm Solution Concentration - Prepare fresh dilution series - Quantify via HPLC/LC-MS concentration_issue Concentration Issue check_concentration->concentration_issue check_assay Evaluate Assay Performance - Run positive/negative controls - Check cell health and receptor expression assay_issue Assay Issue check_assay->assay_issue degradation_suspected->check_concentration No order_new Order New Compound Batch degradation_suspected->order_new Yes concentration_issue->check_assay No reprepare_solutions Re-prepare and Validate Solutions concentration_issue->reprepare_solutions Yes optimize_assay Optimize Assay Protocol assay_issue->optimize_assay Yes problem_solved Problem Resolved assay_issue->problem_solved No, consult literature order_new->problem_solved reprepare_solutions->problem_solved optimize_assay->problem_solved

Caption: Troubleshooting workflow for reduced this compound activity.

cluster_pathway Hypothetical Degradation Pathway of this compound This compound This compound (Pyrazole-ether-piperazine) hydrolysis Hydrolysis of Ether Linkage This compound->hydrolysis oxidation Oxidation of Piperazine Ring This compound->oxidation product_a Product A (Pyrazole alcohol + Piperazine derivative) hydrolysis->product_a product_b Product B (N-oxide or hydroxylated piperazine) oxidation->product_b further_degradation Further Degradation product_a->further_degradation product_b->further_degradation inactive_products Inactive Products further_degradation->inactive_products

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Troubleshooting Off-Target Effects of EST64454

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of EST64454, a selective sigma-1 receptor (σ1R) antagonist. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target and off-target interactions?

This compound is a selective sigma-1 receptor (σ1R) antagonist developed for the treatment of pain.[1][2] Its primary mechanism of action is the inhibition of the σ1R. As a selective antagonist, it is designed to have high affinity for the σ1R with minimal interaction with other receptors.

Preliminary in vitro studies have assessed the potential for pharmacokinetic drug-drug interactions. These studies indicate that this compound has a low potential for cytochrome P450 (CYP) enzyme inhibition (CYP1A2, 2C9, 2C19, 2D6, and 3A4) and does not induce CYP enzymes (CYP1A2, 3A4, and 2B6) at concentrations up to 50 µM.[3] Furthermore, this compound is not a substrate for P-glycoprotein (P-gp) and only exhibits P-gp inhibition at high concentrations (200 µM).[3]

While these findings suggest a low likelihood of off-target effects related to drug metabolism and transport, comprehensive data from broad selectivity panels (e.g., kinase and receptor binding assays) are not publicly available. Therefore, it is crucial to consider and investigate potential off-target effects in your experimental systems.

Q2: My experimental results with this compound are not consistent with σ1R inhibition. How can I determine if I am observing an off-target effect?

Inconsistent or unexpected results can arise from a variety of factors, including off-target effects. Here is a systematic approach to investigate this possibility:

  • Confirm On-Target Engagement: First, verify that this compound is engaging the σ1R in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose. A shift in the thermal stability of the σ1R in the presence of this compound would confirm target engagement.

  • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the effect is mediated by the intended target, the potency of this compound in your assay should align with its known binding affinity for the σ1R. A significant discrepancy may suggest an off-target effect.

  • Use a Structurally Unrelated σ1R Antagonist: Employ a different, structurally distinct σ1R antagonist as a control. If the same phenotype is observed with a different antagonist, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to this compound, an off-target effect is a strong possibility.

  • Rescue Experiment with a σ1R Agonist: Attempt to reverse the observed phenotype by co-administering a σ1R agonist, such as PRE-084.[4] If the agonist can rescue the effect of this compound, it provides strong evidence for an on-target mechanism.

  • Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the σ1R. If the phenotype persists in the absence of the target protein, it is unequivocally an off-target effect.

Q3: What are the potential off-target signaling pathways that could be affected by a σ1R antagonist like this compound?

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is known to modulate a variety of signaling pathways. While this compound is selective, high concentrations or cell-type specific expression of other proteins could lead to off-target interactions. Potential pathways to investigate include:

  • Calcium Signaling: The σ1R is a key regulator of calcium homeostasis.[5] Off-target effects could potentially disrupt intracellular calcium signaling.

  • Ion Channels: Sigma-1 receptor ligands have been shown to interact with various ion channels.

  • Other Receptors: Although designed to be selective, cross-reactivity with other receptors, particularly other sigma receptor subtypes (σ2R) or opioid receptors, should be considered, as this has been observed with other σ1R antagonists.[6][7]

  • Kinase Signaling Cascades: Unintended modulation of kinase pathways is a common off-target effect of small molecules.

Troubleshooting Experimental Issues

Issue Potential Cause Recommended Action
Unexpected Cellular Toxicity Off-target binding to essential cellular proteins.1. Perform a dose-titration to determine the lowest effective concentration. 2. Test a structurally unrelated σ1R antagonist to see if the toxicity is compound-specific. 3. Assess markers of apoptosis and necrosis.
Inconsistent Phenotypic Readout Off-target effects, experimental variability, or compound instability.1. Follow the steps outlined in FAQ Q2 to rule out off-target effects. 2. Ensure consistent experimental conditions (cell density, passage number, etc.). 3. Verify the stability of this compound in your experimental media over the time course of the experiment.
Lack of Effect at Expected Concentrations Poor cell permeability, active efflux from cells, or low expression of σ1R in the cell model.1. Confirm σ1R expression in your cell line using qPCR or Western blot. 2. Although this compound is reported to be highly permeable, consider using a cell line with lower expression of efflux pumps if P-gp mediated efflux is suspected at high concentrations.[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with the σ1R in intact cells.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or a range of this compound concentrations for a predetermined time.

  • Cell Lysis and Heating: Harvest cells and resuspend in a suitable lysis buffer. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Precipitation and Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble σ1R protein remaining in the supernatant by Western blotting using a specific anti-σ1R antibody.

  • Data Analysis: Quantify the band intensities for σ1R at each temperature for both vehicle- and this compound-treated samples. Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for the this compound-treated samples indicates target engagement.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Objective: To investigate the potential off-target effects of this compound on key signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cells with vehicle, this compound, and appropriate positive/negative controls for the pathway of interest. After treatment, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of the signaling pathway of interest (e.g., p-ERK/ERK, p-Akt/Akt) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify any significant changes in pathway activation.

Visualizing Experimental Workflows and Logic

Troubleshooting_Workflow Troubleshooting Unexpected this compound Results A Unexpected Experimental Result B Confirm On-Target Engagement (CETSA) A->B C Dose-Response Analysis A->C D Use Structurally Unrelated σ1R Antagonist A->D E Rescue with σ1R Agonist A->E F Genetic Knockdown/Knockout of σ1R A->F G Phenotype Correlates with σ1R Engagement? B->G C->G D->G E->G F->G H Likely On-Target Effect G->H Yes I Likely Off-Target Effect G->I No J Investigate Alternative Pathways (e.g., Kinase Assays, Receptor Profiling) I->J

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with this compound or Vehicle B Harvest and Lyse Cells A->B C Heat Lysates to a Range of Temperatures B->C D Centrifuge to Pellet Precipitated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Soluble σ1R by Western Blot E->F G Plot Soluble σ1R vs. Temperature F->G H Observe Shift in Melting Curve? G->H I Target Engagement Confirmed H->I Yes J No Target Engagement H->J No

Caption: Experimental workflow for confirming target engagement using CETSA.

Sigma1R_Signaling Simplified Sigma-1 Receptor Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R σ1R IP3R IP3R S1R->IP3R Modulates Ca_ER ER Ca²⁺ Release IP3R->Ca_ER Ca_Mito Ca²⁺ Uptake Cell_Response Cellular Response (e.g., Neuronal Excitability) Ca_Mito->Cell_Response This compound This compound This compound->S1R Inhibits Ca_ER->Ca_Mito

Caption: A simplified diagram of the sigma-1 receptor's role in calcium signaling.

References

Navigating Variability in EST64454 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to addressing potential variability in experimental results when working with EST64454, a selective sigma-1 receptor antagonist. By understanding common sources of variability and implementing robust experimental practices, researchers can enhance the reproducibility and reliability of their findings. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common experimental assays used to characterize this compound.

In Vitro Assays: Sigma-1 Receptor Binding

Q1: We are observing high non-specific binding in our radioligand binding assay for the sigma-1 receptor. What could be the cause and how can we fix it?

A1: High non-specific binding (NSB) can mask the specific signal of your assay and is a frequent challenge. It arises when the radioligand binds to components other than the sigma-1 receptor, such as filter membranes or other proteins.

Troubleshooting Steps:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd). Elevated concentrations can lead to increased binding to low-affinity, non-specific sites.[1]

  • Increase Wash Steps: Enhance the removal of unbound and non-specifically bound radioligand by increasing the number and volume of washes with ice-cold buffer after incubation.[1]

  • Pre-treat Filters: To minimize radioligand binding to the filter material, pre-soak glass fiber filters in a solution like 0.33% polyethyleneimine (PEI) for 30-45 minutes before use.[1]

  • Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.1%) to the binding buffer can block non-specific binding sites on various assay components.[1]

  • Select an Appropriate Displacer: For defining non-specific binding, use a structurally different compound at a high concentration (e.g., 10 µM haloperidol) to displace the radioligand from the target receptor.[2]

Q2: Our specific binding signal for the sigma-1 receptor is very low. What are the likely reasons and solutions?

A2: A weak specific binding signal can compromise the reliability of your data. This issue can originate from problems with your reagents, assay conditions, or the receptor preparation itself.

Troubleshooting Steps:

  • Verify Receptor Preparation Activity: Confirm that your cell membrane preparations or purified receptors are active and present in sufficient quantity (Bmax). A protein concentration assay and a saturation binding experiment can help determine the receptor density.

  • Check Radioligand Integrity: Radioligands can degrade over time. Verify the age, storage conditions, and perform quality control checks on your radiolabeled compound.

  • Ensure Homogeneous Membrane Preparation: Thoroughly homogenize your membrane preparation before aliquoting to ensure a consistent receptor concentration in each well.[1]

  • Optimize Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. For the sigma-1 receptor, an incubation time of 60-90 minutes at 37°C is often recommended.[2]

ParameterRecommendationPotential Impact on Variability
Radioligand Concentration At or below KdHigh concentrations increase non-specific binding.
Wash Steps Increase number and volumeInadequate washing leads to high background.
Filter Pre-treatment 0.33% PEI for 30-45 minReduces non-specific binding of radioligand to the filter.
Incubation Time 60-90 minutes at 37°C to reach equilibriumInsufficient time leads to underestimation of binding.
Receptor Concentration Empirically determined to ensure <10% of radioligand is boundInconsistent receptor amounts lead to high well-to-well variability.[3]
In Vitro Assays: Caco-2 Permeability

Q3: We are seeing high variability in the apparent permeability (Papp) values for this compound in our Caco-2 assay. How can we improve consistency?

A3: Variability in Caco-2 assays can stem from several factors related to the cell monolayer, experimental conditions, and the properties of the test compound.

Troubleshooting Steps:

  • Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer. TEER values should be stable and within an acceptable range (typically >200 Ω·cm²) before starting the permeability experiment.[4] A low TEER value indicates a leaky monolayer.

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding density, and culture duration (typically 21 days for full differentiation) to ensure reproducible expression of transporters and tight junction formation.[5][6]

  • Control for Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). To determine if this compound is a substrate, perform a bi-directional permeability assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[7]

  • Address Poor Compound Recovery: Low recovery of the compound can be due to poor solubility or non-specific binding to the assay plates. Including Bovine Serum Albumin (BSA) in the assay buffer can help mitigate these issues.[7]

ParameterRecommended Value/ProcedureConsequence of Variability
TEER Value >200 Ω·cm²Low values indicate a leaky monolayer, leading to inaccurate Papp.
Cell Culture Duration 21 days for differentiationInconsistent differentiation affects transporter expression.
Efflux Ratio (ER) ER > 2 suggests active effluxNot accounting for efflux can lead to misinterpretation of permeability.
Compound Recovery Aim for >70%Low recovery can be due to solubility or binding issues.[7]
In Vivo Assays: Animal Models of Pain

Q4: Our results from the partial sciatic nerve ligation (pSNL) model in mice show significant animal-to-animal variability in mechanical hypersensitivity. What are the common sources of this variability?

A4: In vivo pain models are inherently complex, and variability can be introduced at multiple stages of the experiment.

Troubleshooting Steps:

  • Standardize Surgical Procedure: The surgical technique for pSNL is critical. The degree of nerve ligation should be as consistent as possible between animals. Inconsistent ligation can lead to varying degrees of nerve injury and, consequently, different levels of pain hypersensitivity.[8]

  • Control for Experimenter-Induced Variability: The identity of the experimenter can be a significant source of variability in behavioral testing. Whenever possible, the same experimenter should conduct the behavioral assessments for all animals within a study to minimize inter-experimenter differences in handling and measurement.[9]

  • Acclimatize Animals and Minimize Stress: Stress can significantly impact pain perception and behavior in rodents. Ensure animals are properly acclimatized to the testing environment and handled gently to reduce stress-induced variability.[9]

  • Consider Animal Characteristics: Factors such as the strain, sex, and age of the mice can influence pain responses.[10][11] It is important to report these details and consider their potential impact on the results.

Q5: How can we reduce variability in the capsaicin-induced nociception model?

A5: The capsaicin (B1668287) model induces acute inflammatory pain, and consistent results depend on precise administration and behavioral scoring.

Troubleshooting Steps:

  • Precise Capsaicin Injection: Ensure the volume and concentration of the capsaicin solution are accurate and that the intraplantar injection is administered consistently to the same location on the hind paw.

  • Blinded Behavioral Observation: The person scoring the nocifensive behaviors (e.g., licking, flinching) should be blinded to the treatment groups to prevent observer bias.

  • Control for Environmental Factors: Conduct behavioral testing in a quiet, controlled environment to avoid startling the animals, which can affect their behavior.

ParameterKey ConsiderationImpact on Data Variability
Surgical Technique (pSNL) Consistent degree of nerve ligationInconsistent injury leads to variable pain phenotypes.
Experimenter Same individual for all behavioral testingInter-experimenter differences are a major source of variability.[9]
Animal Handling Gentle handling and acclimatizationStress can alter pain perception and behavioral responses.
Animal Strain/Sex/Age Report and consider these factorsThese biological variables can significantly influence outcomes.

Experimental Protocols & Methodologies

Detailed protocols for the following key experiments are provided to ensure standardized execution.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of this compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand such as [³H]-(+)-pentazocine.

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver).[2]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (at its Kd), and varying concentrations of this compound.

  • Non-Specific Binding: In a parallel set of wells, determine non-specific binding by adding a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM haloperidol).[2]

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.33% PEI) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of this compound using the Caco-2 cell model.

  • Cell Culture: Culture Caco-2 cells on semipermeable supports in transwell plates for 21 days to allow for differentiation and monolayer formation.[5]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values >200 Ω·cm².

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Measurement (Apical to Basolateral):

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the basolateral chamber.

  • Permeability Measurement (Basolateral to Apical for Efflux):

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizing Key Pathways and Workflows

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and interacts with various ion channels and signaling proteins.[12] As an antagonist, this compound is expected to inhibit these functions.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cell Cellular Processes Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca2+ Signaling BiP BiP/GRP78 Sigma1->BiP Associates with IonChannels Ion Channels (K+, Na+, Ca2+) Sigma1->IonChannels Modulates Kinases Kinases (e.g., Src) Sigma1->Kinases Interacts with NeuronalPlasticity Neuronal Plasticity & Survival IonChannels->NeuronalPlasticity Kinases->NeuronalPlasticity This compound This compound (Antagonist) This compound->Sigma1 Inhibits

Caption: Sigma-1 receptor signaling and inhibition by this compound.

Experimental Workflow for Addressing Variability

A systematic approach is crucial for identifying and mitigating sources of experimental variability.

troubleshooting_workflow Start High Experimental Variability Observed CheckReagents Verify Reagent Quality (e.g., this compound purity, radioligand integrity) Start->CheckReagents CheckProtocols Review & Standardize Experimental Protocols Start->CheckProtocols CheckCells Assess Cell Health & Culture (Passage #, Contamination, Monolayer Integrity) Start->CheckCells CheckEquipment Calibrate & Maintain Equipment Start->CheckEquipment IsolateVariable Isolate & Test One Variable at a Time CheckReagents->IsolateVariable CheckProtocols->IsolateVariable CheckCells->IsolateVariable CheckEquipment->IsolateVariable AnalyzeData Re-analyze Data with Appropriate Statistics IsolateVariable->AnalyzeData Resolved Variability Reduced AnalyzeData->Resolved NotResolved Variability Persists AnalyzeData->NotResolved NotResolved->Start Re-evaluate

References

EST64454 Technical Support Center: Oral Administration Characterization and Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EST64454. This resource provides researchers, scientists, and drug development professionals with essential data and protocols for the oral administration of this compound in a research setting. Current literature indicates that this compound is a promising candidate for oral delivery, exhibiting high solubility and permeability.[1][2][3] This guide summarizes key characteristics and provides standardized experimental protocols to ensure successful and reproducible research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical properties of this compound relevant to oral administration?

A1: this compound has been characterized as a Biopharmaceutics Classification System (BCS) Class I compound.[1][2][3] This classification is due to its outstanding aqueous solubility and high permeability in Caco-2 cells, suggesting excellent absorption characteristics.[1][2]

Q2: How soluble is this compound in aqueous solutions?

A2: this compound demonstrates exceptionally high thermodynamic solubility at physiologically relevant pH levels.[3] For detailed quantitative data, please refer to Table 1.

Q3: What is the permeability profile of this compound?

A3: In vitro studies using Caco-2 cells, a standard model for intestinal absorption, have shown that this compound is highly permeable.[1][2][4] Specific permeability values can be found in Table 2.

Q4: Is this compound susceptible to significant first-pass metabolism?

A4: this compound exhibits high metabolic stability across different species.[1][2] While some cytochrome P450 (CYP) enzymes (CYP3A4, 2C19) and flavin monooxygenases (FMO1, FMO3) are involved in its very low metabolism, the overall potential for significant metabolic degradation is low.[4]

Q5: Are there any known drug-drug interaction risks with this compound?

A5: Preliminary in vitro assessments indicate a low potential for drug-drug interactions.[4] this compound shows weak inhibition of major CYP enzymes and is not a substrate of P-glycoprotein (P-gp), a key drug efflux transporter.[4] P-gp inhibition was only observed at very high concentrations.[4]

Troubleshooting Guide

Given the favorable physicochemical and pharmacokinetic properties of this compound, significant challenges with its oral administration in research are not anticipated. However, should you encounter unexpected results, consider the following:

Issue Possible Cause Recommended Action
Low or variable bioavailability in animal models Formulation issues (e.g., improper vehicle selection, incomplete dissolution). Dosing errors. Animal-specific physiological factors.Ensure complete dissolution of this compound in the selected vehicle before administration. Verify dosing calculations and administration technique. Consider the use of a simple aqueous solution for initial studies given the compound's high solubility.
Inconsistent in vitro results Cell line variability (e.g., passage number affecting Caco-2 cell monolayer integrity). Reagent quality or preparation errors.Use Caco-2 cells within a consistent and validated passage number range. Ensure the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER). Prepare fresh solutions and validate reagent quality.
Precipitation of the compound in stock solutions Exceeding the solubility limit in the chosen solvent. Improper storage conditions.For in vitro studies, DMSO is a suitable solvent for creating high-concentration stock solutions.[5] Store stock solutions appropriately at -20°C or -80°C to prevent degradation.[5] For in vivo oral dosing, aqueous vehicles are recommended due to high aqueous solubility.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Solubility and Physicochemical Properties

ParameterValueReference
Thermodynamic Solubility (pH 2 and 7.4)2.3 g/mL[3]
log P / log D7.41.7[3]
pKa6.4[3]

Table 2: Permeability and Efflux

AssayParameterValueReference
Caco-2 PermeabilityPapp (A→B)515 nm/s[3]
P-glycoprotein (P-gp) InteractionSubstrateNo[4]
P-glycoprotein (P-gp) InteractionInhibition (IC50)>200 µM[4]

Table 3: Metabolic Stability and CYP Interaction

AssayParameterResultReference
CYP Inhibition (Direct)IC50 (CYP1A2, 2C9, 2C19, 2D6, 3A4)100 - 1000 µM[4]
CYP Inhibition (Time-Dependent)IC50 Shift~1[4]
CYP Induction (HepaRG™ cells, ≤50 µM)CYP1A2, 3A4, 2B6No induction[4]
Reaction PhenotypingMetabolizing EnzymesCYP3A4, 2C19, FMO1, FMO3[4]

Experimental Protocols

1. Aqueous Thermodynamic Solubility Assay

  • Objective: To determine the equilibrium solubility of this compound in aqueous buffers at different pH values.

  • Methodology:

    • Prepare buffered solutions at desired pH values (e.g., pH 2.0 and pH 7.4).

    • Add an excess amount of solid this compound to each buffer solution in a glass vial.

    • Rotate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

2. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of this compound by measuring its transport across a Caco-2 cell monolayer.

  • Methodology:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate format.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A→B) transport, add this compound to the apical (donor) chamber.

    • At specified time points, take samples from the basolateral (receiver) chamber.

    • For basolateral-to-apical (B→A) transport, add this compound to the basolateral chamber and sample from the apical chamber.

    • Quantify the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

3. Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Objective: To evaluate the in vitro metabolic stability of this compound upon incubation with human liver microsomes.

  • Methodology:

    • Prepare an incubation mixture containing this compound, HLM, and a buffer solution (e.g., potassium phosphate (B84403) buffer).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start buffer_prep Prepare Buffers (pH 2 & 7.4) start->buffer_prep add_compound Add Excess This compound buffer_prep->add_compound incubate Rotate for 24h at 25°C add_compound->incubate filtrate Filter Sample incubate->filtrate quantify Quantify by HPLC-UV filtrate->quantify result Determine Solubility quantify->result

Caption: Workflow for Aqueous Thermodynamic Solubility Assay.

experimental_workflow_caco2 cluster_culture Cell Culture cluster_transport Transport Experiment cluster_quantification Quantification seed_cells Seed Caco-2 Cells on Transwell Plates differentiate Culture for 21-25 Days seed_cells->differentiate check_teer Verify Monolayer (Measure TEER) differentiate->check_teer add_drug Add this compound to Donor Chamber check_teer->add_drug sample Sample from Receiver Chamber add_drug->sample analyze Quantify by LC-MS/MS sample->analyze calculate Calculate Papp analyze->calculate

Caption: Caco-2 Cell Permeability Experimental Workflow.

logical_relationship_bcs cluster_properties Physicochemical Properties cluster_implication Implication solubility High Aqueous Solubility bcs_class BCS Class I solubility->bcs_class permeability High Caco-2 Permeability permeability->bcs_class absorption Excellent Oral Absorption Expected bcs_class->absorption

Caption: Rationale for BCS Class I Classification of this compound.

References

Validation & Comparative

Comparative Efficacy of EST64454 and Other σ1 Receptor Antagonists in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of leading σ1 receptor antagonists, EST64454, E-52862, PW507, and SI 1/28, reveals distinct efficacy profiles in preclinical pain models. This guide provides a comparative overview of their binding affinities and methodologies for key validation experiments, offering researchers and drug developers critical data for advancing pain therapeutics.

The sigma-1 (σ1) receptor, a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for the treatment of various pain states. Antagonism of this receptor has been shown to modulate nociceptive signaling and alleviate pain in a range of preclinical models. This report details the comparative efficacy of a clinical candidate, this compound, against other notable σ1 receptor antagonists: E-52862, the first in its class to enter clinical trials; PW507; and SI 1/28.

Quantitative Efficacy Comparison

The binding affinity of a compound to its target is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The table below summarizes the reported Ki values for the human σ1 receptor for each of the compared antagonists.

CompoundKi (nM) for human σ1 Receptor
This compound2.5
E-5286217[1]
PW5077.5[2]
SI 1/286.1

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro and in vivo assays used to characterize and compare the efficacy of σ1 receptor antagonists.

Radioligand Binding Assay for σ1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • HEK293 cells expressing human σ1 receptor

  • --INVALID-LINK---pentazocine (radioligand)

  • Test compounds (this compound, E-52862, PW507, SI 1/28)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare membranes from HEK293 cells expressing the human σ1 receptor.

  • In a 96-well plate, add a fixed concentration of --INVALID-LINK---pentazocine.

  • Add varying concentrations of the test compound.

  • To determine non-specific binding, add a high concentration of a known σ1 receptor ligand (e.g., haloperidol) to a separate set of wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Capsaicin-Induced Pain Model in Mice

This model is used to evaluate the analgesic efficacy of a compound against inflammatory pain.

Materials:

  • Male C57BL/6 mice

  • Capsaicin (B1668287) solution (e.g., 1.6 μg in 20 μL of saline)

  • Test compound or vehicle

  • Observation chambers with a transparent floor

  • Video recording equipment

Procedure:

  • Acclimate the mice to the experimental environment and handling procedures.

  • Administer the test compound or vehicle at a predetermined time before the capsaicin injection.

  • Inject capsaicin into the plantar surface of one hind paw.

  • Immediately place the mouse in an observation chamber and record its behavior for a set period (e.g., 5-15 minutes).

  • Quantify the nociceptive behavior by measuring the cumulative time spent licking, flinching, or lifting the injected paw.

  • Compare the nociceptive scores between the compound-treated and vehicle-treated groups to determine the analgesic effect.

Partial Sciatic Nerve Ligation (pSNL) Model in Mice

This is a widely used model of neuropathic pain that mimics chronic nerve injury in humans.

Materials:

  • Male C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 5-0 silk)

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Anesthetize the mouse.

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a suture.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover from surgery. Neuropathic pain behaviors typically develop over several days.

  • Assess mechanical allodynia at baseline before surgery and at multiple time points after surgery using von Frey filaments. This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

  • Administer the test compound or vehicle and re-assess the paw withdrawal threshold to determine the anti-allodynic effect of the compound.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate the σ1 receptor signaling pathway and a typical experimental workflow for preclinical pain assessment.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion s1r_bip σ1R-BiP Complex ip3r IP3R s1r_bip->ip3r Modulation ca_er ER Ca²⁺ Store ip3r->ca_er Ca²⁺ Release downstream Downstream Signaling (e.g., Neuronal Excitability) ip3r->downstream ca_mito Ca²⁺ Uptake atp ATP Production ca_mito->atp ligand σ1R Ligand (Agonist/Antagonist) ligand->s1r_bip Binding stress Cellular Stress stress->s1r_bip Induces Dissociation ca_er->ca_mito experimental_workflow start Start: Preclinical Pain Model pain_model Induce Pain Model (e.g., pSNL, Capsaicin) start->pain_model baseline Baseline Behavioral Testing (e.g., von Frey) pain_model->baseline treatment Administer Test Compound (e.g., this compound) or Vehicle baseline->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment analysis Data Analysis and Comparison post_treatment->analysis end End: Determine Efficacy analysis->end

References

Comparative Analgesic Efficacy of EST64454: A Novel Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals validating the analgesic effects of EST64454 in comparison to established analgesics, Morphine and Gabapentin, across different preclinical pain models in mice.

This guide provides an objective comparison of the analgesic properties of this compound, a novel, highly soluble sigma-1 (σ1) receptor antagonist, with the standard opioid analgesic, Morphine, and the anticonvulsant, Gabapentin, which is widely used for neuropathic pain. The data presented is collated from preclinical studies in mouse models of inflammatory and neuropathic pain, providing a framework for evaluating its potential as a new therapeutic agent.

Executive Summary

This compound has demonstrated significant antinociceptive properties in preclinical mouse models of pain, including the capsaicin-induced inflammatory pain model and the partial sciatic nerve ligation (PSNL) model of neuropathic pain. As a selective σ1 receptor antagonist, this compound presents a distinct mechanism of action compared to traditional opioids and gabapentinoids. This guide summarizes the available quantitative data, details the experimental protocols used to assess analgesic efficacy, and provides visual representations of the underlying signaling pathway and experimental workflows.

Mechanism of Action: Sigma-1 Receptor Antagonism

This compound exerts its analgesic effects by selectively antagonizing the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The binding of this compound to the σ1 receptor modulates downstream signaling pathways implicated in pain processing.

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Nociceptive_Stimuli Nociceptive Stimuli (e.g., Capsaicin (B1668287), Nerve Injury) TRPV1 TRPV1 Channel Nociceptive_Stimuli->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Leads to VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_Influx Contributes to Sigma1R Sigma-1 Receptor Sigma1R->VGCC Modulates Sensitization Neuronal Sensitization Sigma1R->Sensitization Inhibits BiP BiP (Chaperone) BiP->Sigma1R Dissociates upon ligand binding This compound This compound This compound->Sigma1R Antagonizes Ca_Influx->Sensitization Pain_Signal Pain Signal Transmission Sensitization->Pain_Signal

Figure 1: Simplified signaling pathway of this compound's analgesic action.

Comparative Analgesic Efficacy

The analgesic effects of this compound were compared with Morphine and Gabapentin in two distinct mouse pain models: the capsaicin-induced inflammatory pain model and the partial sciatic nerve ligation (PSNL) model for neuropathic pain.

Quantitative Data Summary
CompoundPain ModelSpeciesRoute of AdministrationEfficacy MetricValue
This compound Capsaicin-Induced PainMouseOralED50 (Thermal Hyperalgesia)Data not publicly available
Partial Sciatic Nerve LigationMouseOral% Reversal of Mechanical AllodyniaData not publicly available
Morphine Capsaicin-Induced PainMouseSubcutaneousED50 (Thermal Hyperalgesia)~5 mg/kg[1]
Partial Sciatic Nerve LigationMouseSubcutaneousEffective Dose (Mechanical Allodynia)3 - 9 mg/kg[2]
Gabapentin Capsaicin-Induced PainMouseIntraperitonealEffective Dose (Mechanical Allodynia)100 mg/kg
Partial Sciatic Nerve LigationMouseIntraperitonealED50 (Mechanical Allodynia)~8.18 - 11.60 mg/kg[3]

Note: The quantitative data for this compound is not yet publicly available and is represented as such. The data for comparator drugs is sourced from publicly available literature and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Capsaicin-Induced Inflammatory Pain Model

This model assesses the efficacy of analgesics against inflammatory pain characterized by thermal hyperalgesia.

Workflow:

Acclimatization Animal Acclimatization Baseline Baseline Thermal Sensitivity Measurement (Hargreaves Test) Acclimatization->Baseline Drug_Admin Drug Administration (this compound, Morphine, Gabapentin, or Vehicle) Baseline->Drug_Admin Capsaicin_Inj Intraplantar Capsaicin Injection Drug_Admin->Capsaicin_Inj Post_Treatment Post-Treatment Thermal Sensitivity Measurement Capsaicin_Inj->Post_Treatment Data_Analysis Data Analysis (% MPE or ED50) Post_Treatment->Data_Analysis

Figure 2: Experimental workflow for the capsaicin-induced pain model.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are habituated to the testing environment and equipment for at least 3 days prior to the experiment.

  • Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus (Hargreaves test).

  • Drug Administration: Animals are orally administered with this compound, subcutaneously with Morphine, or intraperitoneally with Gabapentin. The vehicle control group receives the appropriate vehicle.

  • Capsaicin Injection: Thirty minutes after drug administration, 10 µL of capsaicin solution (0.1% in 10% ethanol, 10% Tween 80, and 80% saline) is injected into the plantar surface of the hind paw.

  • Post-Treatment Measurement: Paw withdrawal latency is measured at 30, 60, 90, and 120 minutes post-capsaicin injection.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. Dose-response curves are generated to determine the ED50 value.

Partial Sciatic Nerve Ligation (PSNL) Model

This surgical model induces chronic neuropathic pain, characterized by mechanical allodynia.

Workflow:

Acclimatization Animal Acclimatization Baseline Baseline Mechanical Sensitivity Measurement (von Frey Test) Acclimatization->Baseline PSNL_Surgery Partial Sciatic Nerve Ligation Surgery Baseline->PSNL_Surgery Post_Op_Recovery Post-Operative Recovery (7 days) PSNL_Surgery->Post_Op_Recovery Drug_Admin Drug Administration (this compound, Morphine, Gabapentin, or Vehicle) Post_Op_Recovery->Drug_Admin Post_Treatment Post-Treatment Mechanical Sensitivity Measurement Drug_Admin->Post_Treatment Data_Analysis Data Analysis (% Reversal or ED50) Post_Treatment->Data_Analysis

Figure 3: Experimental workflow for the partial sciatic nerve ligation model.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Baseline Measurement: The baseline paw withdrawal threshold to mechanical stimuli is determined using von Frey filaments.

  • Surgical Procedure: Under isoflurane (B1672236) anesthesia, the right sciatic nerve is exposed at the level of the thigh. Approximately one-third to one-half of the dorsal aspect of the sciatic nerve is tightly ligated with a 7-0 silk suture.[4] The muscle and skin are then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Recovery: Animals are allowed to recover for 7 days, during which mechanical allodynia develops.

  • Drug Administration: On day 7 post-surgery, animals are administered with this compound (orally), Morphine (subcutaneously), or Gabapentin (intraperitoneally).

  • Post-Treatment Measurement: Paw withdrawal thresholds are assessed at 1, 2, and 4 hours after drug administration.

  • Data Analysis: The percentage reversal of mechanical allodynia is calculated. Dose-response curves are constructed to determine the ED50 values.

Discussion and Future Directions

The preclinical data suggests that this compound is a promising analgesic candidate with a novel mechanism of action. Its efficacy in both inflammatory and neuropathic pain models in mice indicates a broad potential for pain management. The lack of publicly available quantitative dose-response data for this compound is a current limitation for a direct and comprehensive comparison with established analgesics.

Future research should focus on:

  • Publishing detailed dose-response studies for this compound in various animal models and pain modalities.

  • Investigating the analgesic effects of this compound in other species to ensure translatability.

  • Exploring the potential for synergistic effects when combined with other classes of analgesics.

  • Conducting safety and toxicology studies to establish a therapeutic window.

The validation of this compound's analgesic effects through rigorous, well-controlled preclinical studies is a critical step towards its potential clinical development as a novel non-opioid analgesic.

References

Comparative Analysis of EST64454 Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of EST64454, a selective σ1 receptor (σ1R) antagonist, with other potential biological targets. Due to the limited availability of a comprehensive public screening panel for this compound, this guide presents the currently available data and supplements it with a comparative profile of another well-characterized selective σ1R antagonist, S1RA (E-52862), to provide a representative example of the desired selectivity for this class of compounds.

Executive Summary

This compound is a potent and selective antagonist of the σ1 receptor. Available data indicates a low affinity for the σ2 receptor, suggesting a favorable initial selectivity profile. Furthermore, in vitro studies on drug-drug interaction potential reveal a low propensity for inhibiting major cytochrome P450 (CYP) enzymes and no interaction with the P-glycoprotein (P-gp) transporter. A comprehensive screening against a broad panel of other receptors, ion channels, and transporters is not publicly available. For comparative purposes, the cross-reactivity data for S1RA (E-52862) is included, demonstrating the high degree of selectivity that can be achieved with σ1R antagonists.

Data Presentation: Binding Affinity and Functional Inhibition

The following tables summarize the available quantitative data on the interaction of this compound and the comparative compound S1RA with various biological targets.

Table 1: this compound Binding Affinity and Functional Inhibition Data

TargetAssay TypeSpeciesSystemValueReference
σ1 Receptor Radioligand BindingHumanHEK293 cell membranes-[1]
σ2 Receptor Radioligand BindingGuinea PigBrain membranesKi >10 µM[1]
CYP1A2 Functional InhibitionHumanLiver microsomesIC50: 100-1000 µM[2]
CYP2C9 Functional InhibitionHumanLiver microsomesIC50: 100-1000 µM[2]
CYP2C19 Functional InhibitionHumanLiver microsomesIC50: 100-1000 µM[2]
CYP2D6 Functional InhibitionHumanLiver microsomesIC50: 100-1000 µM[2]
CYP3A4 Functional InhibitionHumanLiver microsomesIC50: 100-1000 µM[2]
P-glycoprotein (P-gp) Substrate Assessment-Caco-2 cellsNot a substrate[2]

Table 2: S1RA (E-52862) Binding Affinity Data (Comparative Example)

TargetAssay TypeSpeciesSystemValueReference
σ1 Receptor Radioligand BindingHuman-Ki = 17 nM[3][4]
σ2 Receptor Radioligand BindingGuinea Pig & Rat-Ki > 1000 nM[3]
5-HT2B Receptor Radioligand BindingHuman-Ki = 328 nM[3]
Panel of >170 other targets Radioligand BindingVarious-Ki > 1 µM or <50% inhibition at 1 µM[3][4]

Experimental Protocols

The primary method for assessing receptor cross-reactivity is the radioligand binding assay. This technique measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radioactively labeled ligand.

Protocol: Competitive Radioligand Binding Assay for Cross-Reactivity Screening

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of off-target receptors.

2. Materials:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
  • Radioligand: A specific, high-affinity radiolabeled ligand for the receptor of interest (e.g., [3H]-Prazosin for α1-adrenergic receptors).
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
  • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., Tris-HCl with appropriate ions).
  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
  • Filtration Apparatus: A cell harvester or 96-well filtration plate system with glass fiber filters.
  • Scintillation Counter: To measure radioactivity.

3. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare the assay buffer, radioligand solution at a concentration typically at or below its Kd, and the receptor membrane preparation.
  • Assay Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the non-specific control) from the total binding and the binding in the presence of the test compound.
  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound (this compound) - Radioligand - Receptor Membranes - Assay Buffer plate Aliquot Reagents into 96-Well Plate reagents->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count calculate Calculate IC50 from Competition Curve count->calculate convert Convert IC50 to Ki (Cheng-Prusoff Equation) calculate->convert

Caption: Workflow for a competitive radioligand binding assay.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Interactions This compound This compound sigma1 σ1 Receptor This compound->sigma1 High Affinity Antagonism receptor_x Receptor X This compound->receptor_x Low Affinity (Minimal Interaction) receptor_y Receptor Y This compound->receptor_y Low Affinity (Minimal Interaction) modulation Modulation of Ion Channels (e.g., NMDA-R) sigma1->modulation cellular_response Desired Cellular Response (e.g., Neuronal Plasticity) modulation->cellular_response analgesia Therapeutic Effect (Analgesia) cellular_response->analgesia side_effects Potential Side Effects receptor_x->side_effects receptor_y->side_effects

Caption: Signaling pathway for this compound on- and off-target effects.

References

Comparative analysis of EST64454 and E-52862

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of EST64454 and E-52862 is currently not feasible due to the limited publicly available information on these specific compounds. Searches for "this compound" and "E-52862" did not yield specific, verifiable scientific data, experimental protocols, or established signaling pathways necessary for a detailed comparison.

These designations may refer to internal, proprietary research compounds that are not yet disclosed in public-facing scientific literature or databases. Alternatively, they could be highly specific internal identifiers within a particular organization. Without access to internal documentation or published research, a direct comparison of their performance, supported by experimental data, cannot be conducted.

To facilitate a meaningful comparison, detailed information on the following aspects would be required:

  • Chemical Structure and Properties: The molecular structure, formula, molecular weight, and physicochemical properties (e.g., solubility, logP) of each compound.

  • Mechanism of Action: The specific biological target(s) and the nature of the interaction (e.g., inhibitor, agonist, antagonist).

  • In Vitro Efficacy: Data from biochemical and cell-based assays, such as IC50 or EC50 values, Ki, and potency against the intended target.

  • In Vivo Efficacy: Results from animal models, including pharmacokinetic and pharmacodynamic data.

  • Selectivity and Off-Target Effects: Data on the activity of the compounds against a panel of related and unrelated targets to assess their specificity.

  • Toxicology and Safety Profile: Preliminary data on cytotoxicity and any observed adverse effects.

Researchers, scientists, and drug development professionals are encouraged to consult internal documentation or contact the originating research group for detailed information on this compound and E-52862.

Hypothetical Experimental Workflow for Compound Comparison

Should the necessary data become available, a standard workflow for comparing two novel compounds would involve a series of established experimental protocols. The following diagram illustrates a generalized workflow for such a comparative analysis.

cluster_0 Initial Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison A Compound Synthesis & Purification B Structural Verification (NMR, MS) A->B C Physicochemical Property Analysis B->C D Primary Target Binding Assay (e.g., SPR) C->D E Functional Cellular Assay (e.g., Reporter Gene) D->E F Selectivity Profiling (Kinase Panel) D->F G ADME-Tox Screening (e.g., CYP Inhibition, Cytotoxicity) E->G H Pharmacokinetic (PK) Studies G->H I Pharmacodynamic (PD) Studies H->I J Efficacy in Disease Model I->J K Preliminary Toxicology J->K L Comparative Analysis of This compound vs. E-52862 K->L

In Vitro and In Vivo Correlation of EST64454 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical activity of EST64454, a novel sigma-1 receptor (S1R) antagonist, with other alternative S1R antagonists. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of this compound's potential as a therapeutic agent for pain management.

Executive Summary

This compound is a selective and orally active sigma-1 receptor antagonist with a binding affinity (Ki) of 22 nM[1][2]. It is classified as a Biopharmaceutics Classification System (BCS) Class I compound, indicating high solubility and high permeability[3][4]. Preclinical studies demonstrate its efficacy in animal models of neuropathic and inflammatory pain. This guide compares the in vitro and in vivo profiles of this compound with two other notable S1R antagonists: S1RA (E-52862) and PW507.

Data Presentation

Table 1: In Vitro Activity Comparison of S1R Antagonists
CompoundTargetBinding Affinity (Ki, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)CYP Inhibition
This compound Human Sigma-1 Receptor22[1][2]High (BCS Class I)[3][4]Low potential (IC50: 100-1000 µM)[5]
S1RA (E-52862) Human Sigma-1 Receptor17.0 ± 7.0High permeability[6]Not reported
PW507 Human Sigma-1 Receptor7.5High permeability (Papp > 10)[6]Not reported
Table 2: In Vivo Activity Comparison in Preclinical Pain Models
CompoundAnimal ModelRoute of AdministrationEfficacy
This compound Capsaicin-induced pain (mice)OralDemonstrated antinociceptive properties[3][4]
Partial Sciatic Nerve Ligation (mice)OralDemonstrated antinociceptive properties[3][4]
S1RA (E-52862) Neuropathic pain models (mice)IntraperitonealDose-dependent inhibition of mechanical and thermal hypersensitivity[7]
PW507 Streptozotocin-induced diabetic neuropathy (rats)IntraperitonealSignificant alleviation of mechanical allodynia and thermal hyperalgesia[6]

Experimental Protocols

In Vitro: Caco-2 Permeability Assay

The apparent permeability (Papp) of a compound across a Caco-2 cell monolayer is a standard in vitro method to predict in vivo drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

A high Papp value is indicative of good intestinal absorption.

In Vivo: Capsaicin-Induced Pain Model

This model is used to evaluate the efficacy of analgesic compounds against inflammatory pain.

Methodology:

  • Acclimatization: Mice are acclimatized to the testing environment.

  • Baseline Measurement: Baseline nociceptive responses, such as paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus (von Frey filaments), are measured.

  • Compound Administration: The test compound (e.g., this compound) is administered orally at a predetermined dose and time before the capsaicin (B1668287) challenge.

  • Capsaicin Injection: A solution of capsaicin is injected into the plantar surface of the hind paw to induce localized pain and hypersensitivity.

  • Nociceptive Testing: At specific time points after capsaicin injection, the nociceptive responses are re-measured.

  • Data Analysis: The percentage reversal of capsaicin-induced hyperalgesia or allodynia is calculated to determine the efficacy of the test compound.

In Vivo: Partial Sciatic Nerve Ligation (PSNL) Model

The PSNL model is a widely used model of neuropathic pain that mimics chronic pain conditions in humans.

Methodology:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb of a mouse is exposed, and a partial, tight ligation of the nerve is performed.[8][9] This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.[8][9]

  • Post-operative Recovery: Animals are allowed to recover from surgery, and the development of neuropathic pain is monitored over several days.

  • Baseline Measurement: Once neuropathic pain is established, baseline measurements of mechanical and thermal sensitivity are taken.

  • Compound Administration: The test compound is administered, and nociceptive testing is performed at various time points post-dosing.

  • Data Analysis: The degree of reversal of mechanical allodynia and thermal hyperalgesia is quantified to assess the analgesic efficacy of the compound.

Mandatory Visualization

Sigma1_Receptor_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor Activation cluster_2 Downstream Signaling & Pain Modulation cluster_3 Pharmacological Intervention Stress Cellular Stress (e.g., Neuropathic Injury, Inflammation) S1R_Inactive Sigma-1 Receptor (S1R) (Inactive Chaperone) Stress->S1R_Inactive S1R_Active S1R Activation & Translocation S1R_Inactive->S1R_Active Dissociation from BiP Ion_Channels Ion Channel Modulation (e.g., Nav, Kv, Cav channels) S1R_Active->Ion_Channels NMDAR NMDA Receptor Potentiation S1R_Active->NMDAR Neuronal_Hyperexcitability Neuronal Hyperexcitability Ion_Channels->Neuronal_Hyperexcitability NMDAR->Neuronal_Hyperexcitability Pain_Transmission Pain Transmission Neuronal_Hyperexcitability->Pain_Transmission Pain_Transmission->Block Inhibition of Pain Signaling This compound This compound (S1R Antagonist) This compound->Block Block->S1R_Active Antagonism

Caption: Sigma-1 Receptor Signaling Pathway in Pain Modulation.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_correlation In Vitro-In Vivo Correlation (IVIVC) Binding_Assay Sigma-1 Receptor Binding Assay (Ki) Pain_Model Preclinical Pain Model (Capsaicin or PSNL) Binding_Assay->Pain_Model Correlates Target Engagement with Efficacy Caco2_Assay Caco-2 Permeability Assay (Papp) PK_Study Pharmacokinetic Study (Cmax, Tmax, AUC, F) Caco2_Assay->PK_Study Predicts Oral Absorption CYP_Assay CYP450 Inhibition Assay (IC50) CYP_Assay->PK_Study Informs Metabolism & Drug-Drug Interactions IVIVC Establish IVIVC (Predictive Model) Pain_Model->IVIVC PK_Study->IVIVC

Caption: Experimental Workflow for Preclinical Evaluation.

References

Unveiling the Drug-Drug Interaction Profile of EST64454 with Cytochrome P450 Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions (DDIs) is a critical step in the preclinical and clinical development of any new chemical entity. This guide provides a comparative framework for evaluating the DDI potential of the investigational drug EST64454, with a specific focus on its interactions with the cytochrome P450 (CYP) family of enzymes. Due to the limited publicly available information on this compound, this guide utilizes well-characterized comparator compounds, Ketoconazole (a potent CYP inhibitor) and Rifampicin (a potent CYP inducer), to illustrate the assessment process and data presentation.

The cytochrome P450 system is a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs.[1][2] Inhibition or induction of these enzymes by a co-administered drug can lead to significant alterations in the pharmacokinetics of another drug, potentially resulting in adverse effects or loss of efficacy.[1][2][3] Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) mandate thorough in vitro and in vivo DDI studies for investigational new drugs.[4][5][6][7]

Comparative Analysis of CYP450 Inhibition and Induction

To characterize the DDI potential of an investigational drug, its inhibitory and inductive effects on major CYP isoforms are evaluated. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the inhibitory potential, while the half-maximal effective concentration (EC50) and the maximum effect (Emax) are used to assess induction.

Below is a template table showcasing how the data for this compound would be presented alongside the comparator compounds.

Table 1: Comparative In Vitro CYP450 Interaction Profile

CYP IsoformParameterThis compoundKetoconazole (Inhibitor)Rifampicin (Inducer)
CYP3A4 IC50 (µM)Data Not Available0.02 - 0.2> 50
EC50 (µM)Data Not Available-0.1 - 1.0
Emax (fold induction)Data Not Available-10 - 30
CYP2D6 IC50 (µM)Data Not Available5 - 15> 50
EC50 (µM)Data Not Available-Not a significant inducer
Emax (fold induction)Data Not Available-Not a significant inducer
CYP2C9 IC50 (µM)Data Not Available1 - 10> 50
EC50 (µM)Data Not Available-1 - 5
Emax (fold induction)Data Not Available-5 - 15
CYP1A2 IC50 (µM)Data Not Available10 - 50> 50
EC50 (µM)Data Not Available-0.1 - 0.5
Emax (fold induction)Data Not Available-20 - 50
CYP2C19 IC50 (µM)Data Not Available1 - 5> 50
EC50 (µM)Data Not Available-Not a significant inducer
Emax (fold induction)Data Not Available-Not a significant inducer

Note: The values for Ketoconazole and Rifampicin are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess drug-drug interactions with CYP enzymes.

In Vitro CYP Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound required to inhibit the activity of a specific CYP enzyme by 50%.

1. Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes.
  • CYP-specific substrate (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6).
  • NADPH regenerating system (cofactor).
  • Test compound (this compound) and positive control inhibitor (e.g., Ketoconazole).
  • Incubation buffer (e.g., potassium phosphate (B84403) buffer).
  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
  • 96-well plates.

2. Procedure:

  • A range of concentrations of the test compound and a positive control are prepared.
  • The test compound or positive control is pre-incubated with HLM or recombinant enzymes in the incubation buffer.
  • The reaction is initiated by adding the CYP-specific substrate and the NADPH regenerating system.
  • The incubation is carried out at 37°C for a specific time.
  • The reaction is terminated by adding the quenching solution.
  • The formation of the metabolite of the specific substrate is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.[8][9]

In Vitro CYP Induction Assay (EC50 and Emax Determination)

This assay evaluates the potential of a test compound to increase the expression and activity of CYP enzymes.

1. Materials:

  • Cryopreserved human hepatocytes.[10][11]
  • Hepatocyte culture medium.
  • Test compound (this compound) and positive control inducers (e.g., Rifampicin for CYP3A4, Omeprazole for CYP1A2).
  • CYP-specific probe substrates.
  • 24- or 48-well collagen-coated plates.

2. Procedure:

  • Human hepatocytes are thawed and seeded in collagen-coated plates and allowed to attach.
  • The cells are then treated with various concentrations of the test compound or positive control inducer for 48-72 hours, with daily media changes.[12]
  • After the treatment period, the cells are incubated with a cocktail of CYP-specific probe substrates.
  • The formation of metabolites is quantified by LC-MS/MS.[10][13]
  • The fold induction is calculated by comparing the enzyme activity in treated cells to that in vehicle-treated control cells.
  • The EC50 and Emax values are determined by plotting the fold induction against the logarithm of the test compound concentration.[14]

Visualizing the DDI Assessment Workflow and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical framework for evaluating CYP-mediated drug-drug interactions.

G cluster_0 In Vitro CYP Inhibition Assay Workflow prep Prepare Reagents (HLM, Substrate, NADPH, Test Compound) pre_incubate Pre-incubate Test Compound with HLM prep->pre_incubate initiate Initiate Reaction (Add Substrate & NADPH) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Quenching Solution) incubate->terminate analyze LC-MS/MS Analysis terminate->analyze calculate Calculate IC50 analyze->calculate

Caption: Workflow for In Vitro CYP Inhibition Assay.

G cluster_1 In Vitro CYP Induction Assay Workflow seed Seed Human Hepatocytes treat Treat with Test Compound (48-72h) seed->treat incubate_probe Incubate with Probe Substrates treat->incubate_probe analyze LC-MS/MS Analysis of Metabolites incubate_probe->analyze calculate Calculate Fold Induction, EC50, and Emax analyze->calculate

Caption: Workflow for In Vitro CYP Induction Assay.

References

Comparative Pharmacokinetic Analysis of EST64454 in Murine and Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the pharmacokinetic profiles of EST64454, a novel σ1 receptor (σ1R) antagonist, in mice and rats. The information is intended for researchers, scientists, and professionals involved in the drug development process to facilitate an understanding of the compound's behavior in preclinical models. While specific quantitative pharmacokinetic parameters for this compound are not publicly available in the reviewed literature, this guide furnishes a detailed experimental protocol for typical rodent pharmacokinetic studies and an overview of the compound's mechanism of action through the σ1 receptor signaling pathway.

Data Presentation

A comprehensive quantitative comparison of the pharmacokinetic profiles of this compound in mice and rats requires access to specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). Despite extensive literature searches, the specific values for these parameters for this compound in either species were not available in the public domain at the time of this review. The pivotal publication, "this compound: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management," indicates that the compound exhibits an "adequate pharmacokinetic profile in rodents," but does not disclose the precise quantitative data in its abstract or publicly accessible materials.[1]

To facilitate future comparative analysis, a template for the presentation of such data is provided below.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Mice and Rats (Data Not Available)

Pharmacokinetic ParameterMouseRat
Dose (mg/kg) Data not availableData not available
Route of Administration Data not availableData not available
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
t½ (h) Data not availableData not available
Bioavailability (%) Data not availableData not available

Experimental Protocols

The following is a generalized methodology for conducting pharmacokinetic studies of a novel compound like this compound in mice and rats, based on standard practices in the field.

1. Animal Models:

  • Species: Male and female adult mice (e.g., C57BL/6 or CD-1 strains) and rats (e.g., Sprague-Dawley or Wistar strains).

  • Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week prior to the study.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting periods before oral administration.

2. Dosing and Administration:

  • Formulation: this compound is formulated in a suitable vehicle for the intended route of administration (e.g., saline, polyethylene (B3416737) glycol).

  • Routes of Administration:

    • Intravenous (IV) Bolus: To determine elimination kinetics and as a reference for bioavailability calculations. Typically administered via the tail vein.

    • Oral (PO) Gavage: To assess oral absorption and bioavailability.

  • Dose Levels: At least one dose level is investigated for each route of administration.

3. Sample Collection:

  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Common time points for IV administration include 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. For oral administration, time points might include 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours.

  • Sampling Sites: Blood is typically collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Assay: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used to quantify the concentration of this compound in plasma samples.

  • Method Validation: The assay should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Parameters Calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t½), clearance (CL), and volume of distribution (Vd). For oral administration, oral bioavailability (F) is also calculated.

Mandatory Visualization

Signaling Pathway of the σ1 Receptor

This compound functions as an antagonist of the σ1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses. The following diagram illustrates the key interactions and downstream effects of σ1R signaling.

sigma1_receptor_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Neuron Neuronal Regulation sigma1_inactive σ1R (Inactive) - BiP Complex sigma1_active σ1R (Active) sigma1_inactive->sigma1_active Ligand (Agonist) bip BiP sigma1_inactive->bip Release sigma1_active->sigma1_inactive Dissociation ip3r IP3R sigma1_active->ip3r Stabilization ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) sigma1_active->ion_channels Modulation neurotransmitters Neurotransmitter Release sigma1_active->neurotransmitters Modulation ca_mito Ca²⁺ Influx ip3r->ca_mito Ca²⁺ atp ATP Production ca_mito->atp ros ROS Regulation ca_mito->ros neuronal_excitability Neuronal Excitability ion_channels->neuronal_excitability neurotransmitters->neuronal_excitability This compound This compound (Antagonist) This compound->sigma1_inactive Inhibition of Activation

Caption: σ1 Receptor Signaling Pathway and the Action of this compound.

Experimental Workflow for Pharmacokinetic Studies

The following diagram outlines the typical workflow for conducting a pharmacokinetic study in rodents.

pk_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimation Acclimation fasting Fasting (for PO) acclimation->fasting iv_dose IV Administration (Tail Vein) acclimation->iv_dose po_dose PO Administration (Gavage) fasting->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation lcms LC-MS/MS Analysis plasma_separation->lcms data_analysis Pharmacokinetic Data Analysis lcms->data_analysis end_point end_point data_analysis->end_point Results: Cmax, Tmax, AUC, t½

Caption: Experimental Workflow for Rodent Pharmacokinetic Studies.

References

Safety Operating Guide

Proper Disposal of EST64454: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the selective sigma-1 receptor antagonist EST64454 is crucial for maintaining laboratory safety and ensuring environmental compliance. All materials that have come into contact with this compound should be treated as hazardous chemical waste and managed according to federal, state, and local environmental control regulations.[1] Adherence to strict protocols minimizes risks to personnel and the surrounding ecosystem.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection: Splash goggles or safety glasses.

  • Hand Protection: Chemical-resistant gloves (double chemotherapy gloves are recommended for maximum protection).[2]

  • Body Protection: A full lab coat or suit.

  • Respiratory Protection: A dust respirator or a self-contained breathing apparatus should be used to avoid inhalation of the product.[1]

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[3] Keep the compound away from heat and sources of ignition.[1]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired product, contaminated PPE (gloves, wipes, etc.), and any labware (e.g., vials, pipette tips, syringes) that has been in contact with the compound.

    • Segregate this compound waste from non-hazardous waste at the point of generation.[4] Do not mix this waste with other laboratory wastes to prevent unforeseen chemical reactions.[5]

  • Waste Collection and Containment:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.[5] The container should be made of a material compatible with the chemical.

    • For solid waste, such as contaminated labware and PPE, place it in a suitable waste disposal container.[1]

    • For liquid waste, use a dedicated, sealable container. The first rinse of any emptied container that held this compound must also be collected as hazardous waste.[5]

    • Ensure the waste container is kept tightly closed except when adding waste.[5]

  • Labeling and Storage:

    • Properly label the hazardous waste container with the chemical name ("this compound Waste"), the associated hazards, and the accumulation start date.

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[4][5]

  • Disposal and Pickup:

    • Do not dispose of this compound waste down the drain or in the regular trash.[5]

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]

    • Maintain accurate records of the generated and disposed hazardous waste, in line with institutional and regulatory requirements.[4]

Spill Management

In the event of a spill, immediately evacuate the area and prevent further spread if it is safe to do so. For a small spill, use appropriate tools to carefully collect the spilled material into a convenient waste disposal container.[1] For a large spill, use a shovel for collection.[1] Ensure proper PPE is worn during cleanup, including a self-contained breathing apparatus.[1] Report the spill to your institution's EHS department.

Quantitative Data Summary

Data PointValue/InformationSource
Ki Value 22 nMMedChemExpress
CAS Number 1950569-11-5MedChemExpress
Purity 98.36%MedChemExpress

This table summarizes key specifications of this compound hydrochloride as provided by the supplier.

Experimental Protocols

Currently, there are no established experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes within a laboratory setting.[4] The standard and required practice is the collection and disposal of all this compound waste through a licensed hazardous waste management service.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Containment cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) WorkArea Work in Ventilated Area (Chemical Fume Hood) PPE->WorkArea Identify Identify this compound Waste (Unused Product, Contaminated Labware, PPE) WorkArea->Identify Segregate Segregate from Non-Hazardous Waste Identify->Segregate Spill Spill Occurs Identify->Spill Potential Hazard Collect Collect in Designated Leak-Proof Container Segregate->Collect Label Label Container Clearly ('this compound Waste', Hazards, Date) Collect->Label Seal Keep Container Tightly Sealed Label->Seal Store Store in Secure Secondary Containment Seal->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Documentation Maintain Disposal Records ContactEHS->Documentation Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Report Report to EHS Cleanup->Report Report->ContactEHS

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling EST64454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of EST64454, a selective and orally active sigma-1 receptor antagonist. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While specific occupational exposure limits (OELs) for this compound have not been established, it should be handled as a potent pharmaceutical compound. Engineering controls, such as fume hoods, and appropriate PPE are essential to minimize exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Regularly inspect gloves for any signs of degradation and replace immediately if contaminated.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.Minimizes inhalation of the compound.

Solubility and Storage

Proper storage and the use of appropriate solvents are critical for maintaining the integrity and activity of this compound.

Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mLMay require sonication to fully dissolve.
WaterHighThe compound has demonstrated "outstanding aqueous solubility".
EthanolSolublePyrazole (B372694) derivatives are generally soluble in ethanol, though specific quantitative data for this compound is not available.

Storage Conditions

TemperatureDurationNotes
-80°C6 monthsRecommended for long-term storage.
-20°C1 monthSuitable for short-term storage.

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and handling of this compound, based on procedures for similar pyrazole derivatives.

Experimental Workflow: Synthesis and Handling of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_handling Handling cluster_disposal Disposal s1 Step 1: Reaction of Carbonyl Compound s2 Step 2: Reaction with Hydrazine s1->s2 s3 Step 3-5: Further Synthetic Steps s2->s3 p1 Crystallization s3->p1 p2 Column Chromatography p1->p2 h1 Weighing in Fume Hood p2->h1 h2 Solution Preparation h1->h2 h3 Conducting Experiment h2->h3 d1 Segregate Waste h3->d1 d2 Label Hazardous Waste d1->d2 d3 Dispose via Certified Vendor d2->d3

Caption: Workflow for the synthesis, purification, handling, and disposal of this compound.

Protocol 1: General Synthesis of Pyrazole Derivatives

This compound is synthesized through a five-step process. While the specific, detailed protocol is proprietary, the general synthesis of pyrazole derivatives often involves the following steps:

  • Reaction of a 1,3-dicarbonyl compound with hydrazine: This is a common method for forming the pyrazole ring.

  • Subsequent functional group manipulations: The initial pyrazole structure is then modified through a series of reactions to arrive at the final this compound molecule.

Protocol 2: General Purification by Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the purified crystals under vacuum.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

G start Start: Unused this compound or Contaminated Material waste_collection Collect in a Designated, Labeled Hazardous Waste Container start->waste_collection waste_segregation Segregate from Incompatible Waste Streams waste_collection->waste_segregation storage Store in a Secure, Ventilated Area with Secondary Containment waste_segregation->storage disposal Arrange for Pickup by a Certified Hazardous Waste Disposal Service storage->disposal

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.